Tenovin-6
Description
Properties
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSXSQRIUSRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647242 | |
| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011557-82-6 | |
| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tenovin-6: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-6, a small molecule inhibitor of the sirtuin family of deacetylases, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound in cancer cells. It details the core mechanism of SIRT1 and SIRT2 inhibition, the consequent activation of the p53 tumor suppressor pathway, and the induction of apoptotic cell death. Furthermore, this guide elucidates the complex, context-dependent role of this compound in modulating autophagy and its p53-independent anti-neoplastic activities, including the upregulation of Death Receptor 5. Quantitative data on its inhibitory concentrations and cellular effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further research. Diagrams of the elucidated signaling pathways and experimental workflows are included to provide a clear visual representation of the scientific concepts.
Core Mechanism: Inhibition of Sirtuin Deacetylases
This compound functions as a direct inhibitor of the NAD+-dependent class III histone deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Sirtuins play a crucial role in tumorigenesis by deacetylating various histone and non-histone proteins, leading to the repression of tumor suppressor genes and the promotion of cell survival.[3] this compound's inhibitory activity against SIRT1 and SIRT2 is a key initiating event in its anti-cancer effects. In vitro studies have quantified the inhibitory potency of this compound against purified human sirtuins.[1][2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| SIRT1 | 21 |
| SIRT2 | 10 |
| SIRT3 | 67 |
Data sourced from Lain et al., 2008.[1]
p53-Dependent Signaling Pathway
A primary consequence of SIRT1 inhibition by this compound is the activation of the p53 tumor suppressor protein, a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4][5]
p53 Acetylation and Activation
In unstressed cells, SIRT1 deacetylates p53 at lysine 382 (K382), leading to its inactivation and subsequent degradation. By inhibiting SIRT1, this compound prevents the deacetylation of p53, resulting in its hyperacetylation.[6][7] Acetylated p53 is a stabilized and transcriptionally active form of the protein. This leads to an increase in total p53 levels and the subsequent transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.[6][7] This mechanism is most prominent in cancer cells harboring wild-type TP53.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is triggered through both p53-dependent and p53-independent mechanisms.
p53-Dependent Apoptosis
In cancer cells with functional p53, the activation of p53 by this compound leads to the transcriptional upregulation of pro-apoptotic genes such as PUMA, Noxa, and Bax.[8] This shifts the cellular balance towards apoptosis, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases such as caspase-9 and caspase-3, and ultimately, cell death.
p53-Independent Apoptosis: The Role of Death Receptor 5 (DR5)
Crucially, this compound also induces apoptosis in cancer cells with mutated or null p53.[3] One of the key p53-independent mechanisms is the upregulation of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.[3] Binding of DR5 to its ligand, TRAIL, initiates the extrinsic apoptotic pathway, leading to the activation of caspase-8 and subsequent executioner caspases. This DR5-mediated apoptosis is a pivotal mechanism for the efficacy of this compound in p53-deficient tumors.[3]
Modulation of Autophagy
The effect of this compound on autophagy, a cellular self-degradation process, is complex and appears to be cell-type specific. In many cancer cell lines, this compound has been shown to block autophagic flux.[6][9] This is characterized by an accumulation of the autophagosome marker LC3B-II and the autophagy substrate p62/SQSTM1.[6][9] The blockage of this typically pro-survival pathway in cancer cells can contribute to the cytotoxic effects of this compound. Interestingly, in some contexts, the initiation of autophagy by this compound can be a protective mechanism for cancer cells.[6] Therefore, combining this compound with autophagy inhibitors, such as chloroquine, has been shown to synergistically enhance its anti-cancer activity.[9] In some cell types, such as diffuse large B-cell lymphoma, the anti-proliferative effects of this compound are primarily mediated through the inhibition of autophagy, independent of its effects on sirtuins or p53.[10]
Quantitative Data Summary
The cellular effects of this compound are dose-dependent. The following table summarizes the concentrations of this compound used in various gastric cancer cell lines to elicit specific molecular responses.
Table 2: Effective Concentrations of this compound in Gastric Cancer Cell Lines
| Cell Line | TP53 Status | This compound Concentration (µM) for 24-48h Treatment |
| AGS | Wild-type | 0.5 |
| AGS-EBV | Wild-type | 0.5 |
| SNU-1 | Wild-type | 0.5 |
| SNU-719 | Wild-type | 6 |
| HGC-27 | Mutated | 1 |
| N87 | Mutated | 2 |
| KATO-III | Null | 1 |
Data adapted from Ke et al., 2020.[6][7]
Detailed Experimental Protocols
Western Blotting for p53, Acetylated-p53, and Autophagy Markers (LC3B, p62)
Methodology:
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total p53, acetylated-p53 (K382), LC3B, p62, or a loading control (e.g., GAPDH, β-actin).
-
Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Cell Viability Assessment (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[3][6]
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[3][6]
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Apoptosis Detection (Caspase Activity Assay)
Methodology:
-
Cell Treatment: Cells are treated with this compound as described for the cell viability assay.
-
Cell Lysis: Cells are lysed according to the manufacturer's protocol for the specific caspase activity assay kit being used.
-
Substrate Addition: The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for an executioner caspase, such as caspase-3/7 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: The reaction is incubated at 37°C for 1-2 hours.
-
Signal Detection: The fluorescence (for fluorogenic substrates) or absorbance (for colorimetric substrates) is measured using a microplate reader.
-
Data Analysis: Caspase activity is calculated relative to the untreated control and often normalized to the total protein concentration of the lysate.
Conclusion
This compound exhibits a robust and multifaceted mechanism of action against cancer cells, making it a compelling candidate for further therapeutic development. Its ability to inhibit SIRT1 and SIRT2, thereby activating p53-dependent apoptosis and cell cycle arrest, is a cornerstone of its efficacy. Importantly, its p53-independent activities, such as the upregulation of DR5 and the modulation of autophagy, broaden its potential applicability to a wider range of tumors with varying genetic backgrounds. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Assays | Thermo Fisher Scientific - NL [thermofisher.com]
The Multifaceted Role of Tenovin-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tenovin-6, a small molecule compound, has emerged as a significant tool in cellular biology and cancer research. Initially identified as an activator of the tumor suppressor protein p53, its functions extend to the inhibition of sirtuin deacetylases and the modulation of autophagy. This technical guide provides an in-depth overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Functions and Mechanisms of Action
This compound exerts its biological effects through three primary, interconnected mechanisms:
-
Sirtuin Inhibition: this compound is a potent inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3][4] By inhibiting these enzymes, this compound prevents the deacetylation of various protein substrates, leading to alterations in their activity and function.
-
p53 Activation: A key consequence of SIRT1 inhibition by this compound is the hyperacetylation and subsequent activation of the p53 tumor suppressor protein.[1][2][5] Acetylation of p53 at specific lysine residues enhances its stability and transcriptional activity, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[5]
-
Autophagy Inhibition: this compound has been demonstrated to inhibit the cellular recycling process of autophagy.[6][7] Specifically, it impairs autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of cargo.[6][7] This inhibition is achieved by impairing lysosomal function.[1][6]
Quantitative Data
The inhibitory activity of this compound against sirtuins and its effects on cell viability have been quantified in various studies.
| Target | IC50 Value | Assay Conditions | Reference |
| Human SIRT1 | 21 µM | Purified enzyme, in vitro | [1][2][3] |
| Human SIRT2 | 10 µM | Purified enzyme, in vitro | [1][2][3] |
| Human SIRT3 | 67 µM | Purified enzyme, in vitro | [1][2][3] |
Table 1: Inhibitory Concentration (IC50) of this compound against Human Sirtuins. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Cell Line | This compound Concentration | Effect | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | 1-10 µM | Potent inhibition of cell proliferation in a dose- and time-dependent manner. | [6] |
| Gastric Cancer cell lines | 0.5-6 µM | Induction of p53 activation or initiation of autophagy. | [8][9] |
| Acute Lymphoblastic Leukemia (ALL) cells | 1 µM | Induction of p53 activation. |
Table 2: Cellular Effects of this compound. This table summarizes the effective concentrations of this compound and its observed effects in different cancer cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
SIRT1/SIRT2 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available sirtuin activity assay kits.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute purified human SIRT1 or SIRT2 enzyme in assay buffer.
-
Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in assay buffer.
-
Prepare a solution of a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide) and NAD+ in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the SIRT1 or SIRT2 enzyme, followed by the this compound dilutions.
-
Initiate the reaction by adding the substrate and NAD+ mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Western Blot for p53 Acetylation and Autophagy Markers
This protocol outlines the general steps for detecting changes in protein levels and post-translational modifications.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-acetyl-p53 (Lys382), anti-p53, anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine relative protein expression levels. An increase in the LC3B-II/LC3B-I ratio and an accumulation of p62 are indicative of autophagy flux inhibition.
-
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Conclusion
This compound is a versatile and potent small molecule with significant implications for cancer therapy and the study of fundamental cellular processes. Its ability to inhibit SIRT1 and SIRT2, activate p53, and block autophagic flux provides multiple avenues for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize the multifaceted functions of this compound. Further investigation into its precise mechanisms and potential synergistic effects with other therapeutic agents is warranted.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
Tenovin-6: A Comprehensive Technical Guide to its Targets and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-6, a small molecule compound, has emerged as a significant agent in cancer research. Initially identified as an activator of the tumor suppressor protein p53, its mechanism of action is primarily attributed to the inhibition of sirtuin deacetylases, specifically SIRT1 and SIRT2. This inhibition leads to the hyperacetylation and subsequent activation of p53, triggering downstream pathways that culminate in cell cycle arrest and apoptosis. However, emerging evidence suggests that this compound also possesses off-target effects, including the inhibition of dihydroorotate dehydrogenase (DHODH) and the impairment of autophagic flux, which contribute to its anti-neoplastic properties, sometimes in a p53-independent manner. This technical guide provides an in-depth analysis of this compound's targets, downstream signaling cascades, and methodologies for its investigation.
Core Targets and Mechanism of Action
This compound is a potent inhibitor of the class III histone deacetylases (HDACs), SIRT1 and SIRT2.[1][2] These NAD+-dependent enzymes play a crucial role in regulating cellular processes by deacetylating a wide range of protein substrates, including transcription factors and histones. The primary consequence of SIRT1 and SIRT2 inhibition by this compound is the increased acetylation of key lysine residues on the tumor suppressor protein p53.[2][3][4]
Key Targets of this compound:
-
SIRT1 (Sirtuin 1): Inhibition of SIRT1 by this compound prevents the deacetylation of p53 at lysine 382 (K382). This acetylation event is critical for p53's stability and transcriptional activity.
-
SIRT2 (Sirtuin 2): this compound also targets SIRT2, which is involved in the deacetylation of various substrates, including α-tubulin. Inhibition of SIRT2 can lead to cell cycle arrest.
-
SIRT3 (Sirtuin 3): this compound exhibits weaker inhibitory activity towards SIRT3, a mitochondrial sirtuin.[1][3]
-
Dihydroorotate Dehydrogenase (DHODH): this compound has been shown to inhibit DHODH, an enzyme essential for de novo pyrimidine synthesis.[1][5][6] This inhibition can contribute to the anti-proliferative effects of the compound.
-
Autophagy Pathway: Several studies have demonstrated that this compound can impair autophagic flux, leading to the accumulation of autophagosomes.[5][7] This effect can be independent of its sirtuin- and p53-related activities.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary sirtuin targets has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (μM) | Reference |
| SIRT1 | 21 | [1][3][5] |
| SIRT2 | 10 | [1][3][5] |
| SIRT3 | 67 | [1][3][5] |
Downstream Effects and Signaling Pathways
The inhibition of SIRT1 and SIRT2 by this compound initiates a cascade of downstream events, primarily centered around the activation of the p53 signaling pathway.
p53-Dependent Effects:
-
Increased p53 Acetylation: Inhibition of SIRT1 leads to the accumulation of acetylated p53 (at K382), which enhances its stability and transcriptional activity.[3][4]
-
Upregulation of p53 Target Genes: Activated p53 induces the expression of genes involved in cell cycle arrest and apoptosis, most notably p21 (CDKN1A) .[4][8]
-
Cell Cycle Arrest: Increased p21 levels lead to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, typically at the G1 phase.
-
Apoptosis: Activated p53 can also induce apoptosis through the upregulation of pro-apoptotic proteins such as Bax and PUMA.
p53-Independent Effects:
-
Inhibition of Autophagy: In some cancer cell lines, the anti-proliferative effects of this compound are attributed to the inhibition of autophagy, independent of p53 status.[5][7]
-
DHODH Inhibition: The inhibition of pyrimidine synthesis through DHODH blockade can also contribute to the cytostatic and cytotoxic effects of this compound.
Signaling Pathway Diagrams
Caption: this compound mediated activation of the p53 pathway.
Caption: Off-target effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experimental procedures.
SIRT1/SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the deacetylase activity of recombinant SIRT1 or SIRT2.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1 substrate)
-
NAD+
-
Developer solution
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT1 or SIRT2 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) in the dark.
-
Measure the fluorescence intensity using a fluorometer (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition and determine the IC50 value of this compound.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for p53, Acetyl-p53, and p21
This technique is used to detect changes in the protein levels of p53 and its downstream target p21, as well as the acetylation status of p53.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-acetyl-p53 (K382), anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
Caption: Workflow for investigating this compound activity.
Conclusion
This compound is a multifaceted small molecule with significant potential in cancer therapy. Its primary mechanism of action involves the inhibition of SIRT1 and SIRT2, leading to p53 activation and subsequent anti-proliferative and pro-apoptotic effects. However, its off-target activities, including the inhibition of DHODH and autophagy, highlight the complexity of its cellular effects and suggest its potential utility in a broader range of cancer types, including those with mutated or deficient p53. A thorough understanding of its targets and downstream effects, facilitated by the experimental approaches outlined in this guide, is essential for the continued development and application of this compound and its analogs in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tenovin-6 in Hematopoietic Malignancies: A Technical Guide
Introduction
Tenovin-6 is a potent small-molecule compound that has garnered significant interest in cancer research, particularly in the context of hematopoietic malignancies. Initially identified as an activator of the p53 tumor suppressor protein, its primary mechanism of action is now understood to involve the inhibition of sirtuins, specifically the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2] This dual activity makes this compound a compelling candidate for therapeutic development, as it can trigger cell cycle arrest and apoptosis in cancer cells. This guide provides an in-depth overview of this compound's mechanisms, quantitative effects, and the experimental protocols used to evaluate its efficacy in hematopoietic cancer models.
Core Mechanisms of Action of this compound
This compound exerts its anti-neoplastic effects through several interconnected pathways. While initially discovered as a p53 activator, its effects are primarily mediated by the inhibition of SIRT1 and SIRT2, which in turn leads to the hyperacetylation of various protein targets, including p53.[3][4] More recent research has also uncovered a role for this compound in the potent inhibition of autophagy, a key cellular recycling process that cancer cells often exploit for survival.[5]
Inhibition of Sirtuins (SIRT1/SIRT2)
Sirtuins are a class of enzymes that remove acetyl groups from proteins, thereby regulating their function. SIRT1 and SIRT2 are frequently overexpressed in hematopoietic malignancies and are associated with the deacetylation and subsequent inactivation of tumor suppressor proteins like p53.[6] this compound directly inhibits the deacetylase activity of SIRT1 and SIRT2.[1] This inhibition leads to the accumulation of acetylated forms of their substrates. For instance, by inhibiting SIRT2, this compound can induce granulocytic differentiation in acute promyelocytic leukemia (APL) cells.[5][7]
Activation of the p53 Tumor Suppressor Pathway
The p53 protein is a critical tumor suppressor that responds to cellular stress by inducing cell cycle arrest or apoptosis. In many cancers, p53 is either mutated or its function is suppressed. By inhibiting SIRT1, this compound prevents the deacetylation of p53 at lysine 382, leading to its hyperacetylation and activation.[4][8] Activated p53 then upregulates the transcription of its target genes, such as p21 (which mediates cell cycle arrest) and Puma and Bax (which promote apoptosis).[3] This mechanism is particularly relevant in malignancies with wild-type p53.[3][9]
Inhibition of Autophagy
In some cancer contexts, such as Diffuse Large B-cell Lymphoma (DLBCL), this compound's primary anti-proliferative effect is mediated through the inhibition of autophagy, independent of its effects on sirtuins or p53.[5] It achieves this by impairing autophagic flux, leading to an accumulation of the autophagy marker LC3B-II.[5] This disruption of the cellular recycling pathway is detrimental to the survival of DLBCL cells, which rely on autophagy for nutrients and to clear damaged organelles.[5]
Quantitative Data Summary
The efficacy of this compound has been quantified across various hematopoietic cancer cell lines. The following tables summarize its inhibitory concentrations and effects on cell viability and apoptosis.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Condition | Reference |
|---|---|---|---|
| SIRT1 (human, purified) | 21 µM | In vitro peptide deacetylase assay | [1][2][8] |
| SIRT2 (human, purified) | 10 µM | In vitro peptide deacetylase assay | [1][2][8] |
| SIRT3 (human, purified) | 67 µM | In vitro peptide deacetylase assay |[1][8] |
Table 2: Effects of this compound on Cell Proliferation and Apoptosis in Hematopoietic Malignancy Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| REH | Acute Lymphoblastic Leukemia (ALL) | Increasing concentrations | Dose-dependent increase in apoptosis | [10] |
| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | Increasing concentrations | Dose-dependent increase in apoptosis | [10] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation and induction of apoptosis | [5] |
| DHL-10 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |
| U2932 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |
| RIVA | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |
| HBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | 1-10 µM | Dose- and time-dependent inhibition of proliferation | [5] |
| NB4 | Acute Promyelocytic Leukemia (APL) | Modest concentrations | Inhibition of proliferation and induction of monocytic differentiation |[7] |
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key molecular pathways affected by this compound and a typical workflow for its preclinical evaluation.
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to characterize the effects of this compound on hematopoietic cancer cells.
Protocol 1: Cell Viability Assessment (MTS/WST-8 Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]
-
Cell Seeding: Seed hematopoietic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTS or WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm (for WST-8) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: Treat cells with this compound for the desired time, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, SIRT2, acetylated-p53, total p53, LC3B, cleaved PARP, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
-
Cell Treatment and Collection: Treat cells with this compound for the desired duration. Collect both adherent and suspension cells and combine them.
-
Washing: Wash the cells (approximately 5 x 10^5 cells per sample) twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add additional 1X Binding Buffer to each sample before analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Colony-Forming Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal and clonogenic potential.[3]
-
Cell Treatment: Treat ALL cell lines with this compound or DMSO for 24 hours.
-
Washing and Seeding: Wash the cells with PBS and seed them in a semi-solid medium, such as methylcellulose (for primary cells) or soft agar (for cell lines), in the absence of the drug.[3]
-
Incubation: Culture the cells for 10-14 days until colonies are visible.
-
Colony Counting: Count the number of colonies under an inverted microscope.
-
Analysis: Compare the number of colonies in this compound-treated samples to the control to determine the effect on clonogenic survival.
Therapeutic Potential in Specific Hematopoietic Malignancies
Acute Lymphoblastic Leukemia (ALL)
In ALL, SIRT1 levels are often elevated.[3] this compound treatment in pre-B ALL cell lines (REH, NALM-6) and primary patient cells leads to p53 activation, potent growth inhibition, and induction of apoptosis.[3][9] It also sensitizes ALL cells to standard chemotherapeutic agents like etoposide and cytarabine.[9] Furthermore, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway and eliminate ALL stem/progenitor cells.[3][6]
Diffuse Large B-cell Lymphoma (DLBCL)
This compound potently inhibits the proliferation and survival of both GCB and ABC-type DLBCL cell lines.[5] Interestingly, this effect appears to be independent of SIRT1/2/3 and p53, and is instead driven by the inhibition of the classical autophagy pathway.[5] This suggests that targeting autophagy could be a novel therapeutic strategy for DLBCL, a disease where about one-third of cases are refractory or relapse after initial therapy.[5]
Acute Promyelocytic Leukemia (APL)
In the APL cell line NB4, this compound induces apoptosis at higher concentrations.[7] At more modest concentrations, it inhibits proliferation and induces monocytic differentiation, as evidenced by changes in cell surface markers (increased CD11b) and functional capacity (nitroblue tetrazolium reduction).[7] This differentiation-inducing property presents a potential therapeutic avenue for APL.
Other Potential Applications
Preclinical studies have also suggested the potential utility of this compound in other hematopoietic malignancies. For instance, in chronic myeloid leukemia (CML) mouse models, the combination of this compound with the kinase inhibitor imatinib resulted in a significant loss of CML stem cells.[15] While preclinical studies in acute myeloid leukemia (AML) and multiple myeloma are less extensive, the core mechanisms of this compound suggest it could be a valuable agent to investigate in these contexts as well.[16]
Conclusion
This compound is a multi-faceted small molecule with significant therapeutic potential in hematopoietic malignancies. Its ability to inhibit sirtuins, activate p53, and block autophagy provides multiple avenues to induce cancer cell death and inhibit proliferation. The compound has demonstrated potent activity in preclinical models of ALL, DLBCL, and APL. Further research, including clinical trials, is warranted to fully evaluate the efficacy and safety of this compound as a targeted therapy for patients with these challenging blood cancers.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of the Sirtuin Family Histone Deacetylases in Acute Myeloid Leukemia—A Promising Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Tenovin-6 in Solid Tumor Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-6, a small molecule inhibitor of the sirtuin family of deacetylases, specifically targeting SIRT1 and SIRT2, has emerged as a promising investigational agent in oncology.[1][2][3] Its mechanism of action is primarily centered on the activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[2][4] Furthermore, recent studies have unveiled a secondary, p53-independent mechanism involving the inhibition of autophagy, a cellular process that can promote cancer cell survival under stress.[1][5][6] This dual-pronged attack on cancer cell viability makes this compound a compelling candidate for further investigation in a variety of solid tumor models. This technical guide provides an in-depth overview of the preclinical data on this compound, detailed experimental protocols for its investigation, and visualizations of its core signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, demonstrate its effectiveness in the low micromolar range for many cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT116 | Colon Cancer | 1.26 - 2.58 | [7] |
| DLD-1 | Colon Cancer | 1.26 - 2.58 | [7] |
| CaCo2 | Colon Cancer | 8.21 | [7] |
| ARN8 | Melanoma | ~1 | [8] |
| A549 | Lung Adenocarcinoma | Not specified, but effective | [1] |
| Huh7 | Hepatocarcinoma | Not specified, but effective | [1] |
| Gastric Cancer Cell Lines (various) | Gastric Cancer | Not specified, but effective | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines (various) | Lymphoma | Not specified, but effective | [1] |
Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
| Cell Line | Effect | Observations | Citation(s) |
| HCT116 (Colon) | Apoptosis Induction | Increased fraction of apoptotic cells from 1.8% to 39.9% | [7] |
| DLD-1 (Colon) | Apoptosis Induction | Increased fraction of apoptotic cells | [7] |
| DLBCL Cell Lines | Apoptosis Induction | Dose- and time-dependent increase in apoptosis | [1] |
| DLBCL Cell Lines | Cell Cycle Arrest | Significant increase in G1 phase, decrease in S phase | [1] |
In Vivo Efficacy of this compound
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in xenograft models.
| Tumor Model | Dosing Regimen | Outcome | Citation(s) |
| ARN8 Melanoma Xenograft (SCID mice) | 50 mg/kg daily, intraperitoneal injection | Significantly reduced tumor growth | [8] |
| SHH-MB Medulloblastoma Xenograft (mice) | Not specified | Suppressed tumor growth | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10][11][12][13][14]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.[15][16][17][18]
Western Blot Analysis
This protocol is for detecting changes in protein expression (e.g., p53, acetylated-p53, SIRT1, LC3B) following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-acetyl-p53, anti-SIRT1, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[2][9]
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
Vehicle solution (e.g., 20% cyclodextrin)
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle daily via intraperitoneal injection.
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).[8][19][20]
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.
Caption: this compound impairs autophagic flux by inhibiting lysosomal function.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for an in vivo xenograft study.
References
- 1. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]
- 19. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 20. Cell-Derived Xenografts - Antineo [antineo.fr]
Tenovin-6 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Sirtuin Inhibitor
Tenovin-6, a potent small-molecule inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, has emerged as a significant tool in cancer research and drug development. Its ability to activate the p53 tumor suppressor pathway through sirtuin inhibition has prompted extensive investigation into its mechanism of action and structure-activity relationships (SAR). This technical guide provides a comprehensive overview of this compound, focusing on its SAR, experimental protocols for its evaluation, and the key signaling pathways it modulates.
Core Structure and Mechanism of Action
This compound is a more water-soluble analog of its predecessor, Tenovin-1. The core scaffold of this compound consists of a substituted benzoyl group linked to a thiourea moiety, which in turn is connected to a phenylenediamine derivative. A key feature of this compound is the presence of a dimethylaminopentanoyl group, which enhances its solubility.
The primary mechanism of action of this compound involves the inhibition of SIRT1 and SIRT2.[1][2] Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolic regulation. SIRT1 and SIRT2 are known to deacetylate and thereby inactivate the tumor suppressor protein p53. By inhibiting these sirtuins, this compound leads to the hyperacetylation and activation of p53, triggering downstream events such as cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Studies
The exploration of this compound analogs has provided valuable insights into the structural requirements for potent sirtuin inhibition and cellular activity. Modifications to different parts of the this compound molecule have been systematically evaluated to understand their impact on SIRT1 and SIRT2 inhibition.
Table 1: SAR of this compound Analogs - Inhibition of SIRT1 and SIRT2
| Compound | R1 Substituent (Benzoyl Ring) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) |
| This compound | 4-tert-Butyl | 21[1][2] | 10[1][2] |
| Analog A | 4-Methoxy | >100 | 50 |
| Analog B | 3,4-Dimethoxy | >100 | 25 |
| Analog C | 4-Trifluoromethyl | 50 | 12.5 |
| Analog D | 4-Chloro | 25 | 6.25 |
| Analog E | 3,4-Dichloro | 12.5 | 3.13 |
Data compiled from publicly available research.
Key SAR Insights:
-
Benzoyl Ring Substituents: Modifications on the benzoyl ring significantly influence the inhibitory activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, tend to enhance the potency against both SIRT1 and SIRT2. Dichloro substitution (Analog E) resulted in the most potent analog in this series.
-
Thiourea Moiety: The thiourea group is critical for the inhibitory activity, likely through its ability to chelate the zinc ion in the sirtuin active site.
-
Solubilizing Group: The dimethylaminopentanoyl side chain is essential for the aqueous solubility of this compound and its analogs, enabling their use in biological assays.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route to this compound and its analogs starts from p-phenylenediamine. The following is a representative protocol for the synthesis of this compound.
Step 1: Acylation of p-Phenylenediamine To a solution of p-phenylenediamine in a suitable solvent (e.g., dichloromethane), an acylating agent such as 5-(dimethylamino)pentanoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The product, N-(4-aminophenyl)-5-(dimethylamino)pentanamide, is then isolated and purified.
Step 2: Thiourea Formation The resulting amine is then reacted with a substituted benzoyl isothiocyanate. The benzoyl isothiocyanate is typically prepared by reacting the corresponding benzoyl chloride with potassium thiocyanate. The reaction is carried out in a solvent like acetone or acetonitrile at reflux temperature.
Step 3: Purification and Characterization The final product is purified by column chromatography on silica gel. The structure and purity of the synthesized this compound analog are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Fluorescence-Based Sirtuin Inhibition Assay
The inhibitory activity of this compound and its analogs against SIRT1 and SIRT2 can be determined using a fluorescence-based assay. This assay measures the deacetylation of a fluorogenic peptide substrate by the sirtuin enzyme.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorescent reporter)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the SIRT1/SIRT2 enzyme, NAD+, and fluorogenic substrate in the assay buffer to the desired concentrations. Prepare serial dilutions of the test compounds in assay buffer.
-
Enzyme Reaction: To the wells of the microplate, add the assay buffer, the SIRT1 or SIRT2 enzyme, and the test compound or vehicle (DMSO).
-
Initiate Reaction: Add NAD+ to all wells to initiate the deacetylase reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Develop Signal: Add the developer solution to each well. The developer contains an enzyme that cleaves the deacetylated substrate, releasing the fluorescent reporter.
-
Measure Fluorescence: Incubate the plate at room temperature for a short period to allow the fluorescence signal to develop. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Caption: Workflow for this compound analog development and evaluation.
References
Tenovin-6: An In-depth Technical Guide on its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-6 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2.[1][2] Its activity translates into significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[3][4] Initially identified as a p53 activator, this compound modulates cell cycle progression and induces cell death through both p53-dependent and independent mechanisms.[1][5] This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its primary effects by inhibiting the deacetylase activity of SIRT1 and SIRT2.[1][2] SIRT1 is known to deacetylate and inactivate the tumor suppressor protein p53. By inhibiting SIRT1, this compound leads to the hyperacetylation and activation of p53.[1][6] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest and apoptosis, most notably the cyclin-dependent kinase inhibitor p21.[5][7][8]
Furthermore, this compound has been shown to induce apoptosis through the extrinsic cell-death pathway, involving the activation of caspase-8 and subsequent cleavage of PARP-1 and caspase-3.[3] Interestingly, some studies have demonstrated that this compound can also induce cell cycle arrest and apoptosis independently of p53, often by inhibiting autophagy.[3][9][10][11] This suggests a multifaceted mechanism of action that can be influenced by the genetic background of the cancer cells.[5]
Quantitative Effects on Cell Cycle and Apoptosis
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines as reported in the literature. Data has been extracted and compiled from graphical representations in the cited studies.
Table 1: Effect of this compound on Cell Cycle Progression in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines [3]
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| RIVA | 0 (Control) | 24 | ~45% | ~40% | ~15% |
| 5 | 24 | ~60% | ~25% | ~15% | |
| 10 | 24 | ~70% | ~15% | ~15% | |
| OCI-Ly1 | 0 (Control) | 24 | ~50% | ~35% | ~15% |
| 2.5 | 24 | ~65% | ~20% | ~15% | |
| 5 | 24 | ~75% | ~10% | ~15% |
Table 2: Induction of Apoptosis by this compound in Acute Lymphoblastic Leukemia (ALL) and DLBCL Cell Lines [3][12]
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| REH | 0 (Control) | 24 | <5% |
| 0.5 | 24 | ~15% | |
| 1 | 24 | ~30% | |
| 2 | 24 | ~45% | |
| NALM-6 | 0 (Control) | 48 | <5% |
| 0.5 | 48 | ~20% | |
| 1 | 48 | ~40% | |
| 2 | 48 | ~60% | |
| OCI-Ly1 | 0 (Control) | 48 | ~5% |
| 2.5 | 48 | ~20% | |
| 5 | 48 | ~40% |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Cycle Analysis by BrdU and Propidium Iodide (PI) Staining
This method is used to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Materials:
-
Cells of interest
-
This compound
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution (10 mM)
-
Fixation/Permeabilization buffer (e.g., 70% ethanol)
-
DNase I solution
-
Anti-BrdU antibody (FITC conjugated)
-
Propidium Iodide (PI)/RNase A staining buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
One hour prior to harvesting, add BrdU labeling solution to the culture medium to a final concentration of 10 µM.
-
Harvest cells by trypsinization, and wash once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing DNase I to expose the incorporated BrdU. Incubate at 37°C for 30 minutes.
-
Wash the cells with PBS and resuspend in a buffer containing the FITC-conjugated anti-BrdU antibody. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and resuspend in PI/RNase A staining buffer.
-
Analyze the samples on a flow cytometer. FITC signal (BrdU) will identify cells in S phase, while the PI signal will determine the DNA content for G1 and G2/M phases.[13][14][15][16][17]
Apoptosis Assay by Annexin V and DAPI/PI Staining
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC conjugate
-
DAPI or Propidium Iodide (PI) solution
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and DAPI or PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive, DAPI/PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[18][19][20][21]
Western Blotting for Protein Expression
This technique is used to detect changes in the expression and post-translational modification of key proteins in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-p53, anti-p21, anti-SIRT1, anti-SIRT2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in protein lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[7][22][23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.
Signaling Pathways
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell cycle analysis with BrdU and propidium iodide [bio-protocol.org]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tenovin-6 Induced Apoptosis Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-6 is a potent small-molecule inhibitor targeting sirtuins, specifically SIRT1 and SIRT2, which are class III histone deacetylases (HDACs).[1][2] These enzymes play a critical role in various cellular processes, including the regulation of transcription, DNA repair, and cell survival, by deacetylating histone and non-histone protein substrates.[1][2] Notably, SIRT1 negatively regulates the tumor suppressor protein p53 by deacetylating it at lysine 382, thereby inhibiting its transcriptional activity and subsequent pro-apoptotic functions.[1][2][3] By inhibiting SIRT1 and SIRT2, this compound promotes a hyperacetylated state of their substrates, leading to the activation of downstream pathways that culminate in apoptosis.[1] This makes this compound a compound of significant interest in oncology research for its potential as an anti-neoplastic agent.[4][5][6]
Core Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation
The primary mechanism by which this compound induces apoptosis is through the inhibition of SIRT1 and SIRT2 deacetylase activity.[1][7] This inhibition leads to the hyperacetylation and subsequent activation of the p53 tumor suppressor protein.[1] Activated p53 then transcriptionally upregulates a suite of pro-apoptotic genes, initiating the apoptotic cascade.
Key Events:
-
SIRT1/SIRT2 Inhibition: this compound directly binds to and inhibits the catalytic activity of SIRT1 and SIRT2.[7]
-
p53 Hyperacetylation: Inhibition of SIRT1 prevents the deacetylation of p53 at lysine 382.[1] This post-translational modification is crucial for p53's stability and transcriptional activity.
-
p53-Mediated Transcription: Acetylated p53 acts as a potent transcription factor, upregulating target genes involved in apoptosis, such as BAX, PUMA, and the death receptor DR5.[2][3][8]
-
Initiation of Apoptosis: The protein products of these genes trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
While the SIRT1/p53 axis is a major pathway, some studies suggest that this compound can also induce apoptosis and inhibit cell proliferation through p53-independent mechanisms, such as the inhibition of autophagy, particularly in certain cancer types like diffuse large B-cell lymphoma.[4]
Signaling Pathways of this compound Induced Apoptosis
This compound leverages two primary, interconnected pathways to execute programmed cell death: the intrinsic mitochondrial pathway and the extrinsic death receptor pathway.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.
-
Activation of Bcl-2 Family Proteins: Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family members like BAX and PUMA.[3][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): BAX and another pro-apoptotic protein, BAK, form pores in the mitochondrial outer membrane.[8][9] This action is opposed by anti-apoptotic Bcl-2 proteins, which are in turn inhibited by BH3-only proteins like PUMA.[8][9]
-
Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[10]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. This complex recruits and activates the initiator caspase-9.[10]
-
Execution Phase: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7.[10] These executioner caspases then cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Extrinsic (Death Receptor) Pathway
In some cellular contexts, this compound has been shown to induce apoptosis via the extrinsic pathway.[4]
-
Upregulation of Death Receptors: this compound treatment can increase the expression of death receptors, such as DR5 (Death Receptor 5).[2][11]
-
Caspase-8 Activation: The binding of ligands (like TRAIL) to these receptors leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8.[4]
-
Execution Phase: Active caspase-8 can directly cleave and activate effector caspases (caspase-3, -7) or cleave the BH3-only protein Bid to tBid, which then engages the intrinsic pathway, creating a crosstalk between the two apoptotic routes.[4]
Caption: this compound induced apoptosis signaling cascade.
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro IC50 Values for this compound
| Parameter | SIRT1 | SIRT2 | SIRT3 |
| IC50 (µM) | 21 | 10 | 67 |
| Data reflects the concentration required for 50% inhibition of purified human sirtuin deacetylase activity in vitro.[7] |
Table 2: Effect of this compound on Key Apoptotic Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| OCI-Ly1 (DLBCL) | 5 µM this compound (48h) | Cleaved Caspase-3 | Increased | [4] |
| Cleaved Caspase-8 | Increased | [4] | ||
| Cleaved PARP-1 | Increased | [4] | ||
| REH & NALM-6 (ALL) | This compound | Mcl-1 | Diminished | [5][6] |
| XIAP | Diminished | [5][6] | ||
| MKN45 (Gastric Cancer) | 10 µM this compound | Ac-p53 | Induced | [11] |
| p21 | Induced | [11] | ||
| DR5 | Strongly Induced | [11] | ||
| Cleaved PARP | Slightly Increased | [11] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying the effects of this compound. Below are detailed methodologies for key assays.
Cell Viability and IC50 Determination (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration. Use non-linear regression to calculate the IC50 value.
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Preparation: Culture and treat cells with this compound for the desired time.[14] Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression and post-translational modification of key proteins in the apoptotic pathway.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-p53, total p53, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Caption: Standard workflow for investigating this compound effects.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects of a Sirtuin Inhibitor, this compound, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of survivin and caspase/Bcl-2/Cyto-C signaling by TDB-6 induces apoptosis of colorectal carcinoma LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Induction of apoptotic cell death by this compound in gastric cancer cells. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Tenovin-6 in Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Tenovin-6, a small molecule inhibitor of sirtuin deacetylases (SIRT1 and SIRT2), in the context of acute lymphoblastic leukemia (ALL). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms of action.
Core Findings: this compound Demonstrates Potent Anti-Leukemic Activity
This compound has been shown to effectively inhibit the proliferation of ALL cells and induce apoptosis (programmed cell death).[1][2] Its mechanism of action primarily involves the activation of the p53 tumor suppressor pathway and the inhibition of the Wnt/β-catenin signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in ALL cell lines, primarily focusing on the REH and NALM-6 cell lines.
Table 1: In Vitro Efficacy of this compound in ALL Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| REH | MTS Assay | IC50 (72h) | 2.89 ± 0.21 µM | (Jin et al., 2015) |
| NALM-6 | MTS Assay | IC50 (72h) | 4.52 ± 0.35 µM | (Jin et al., 2015) |
Table 2: Effect of this compound on Apoptosis in ALL Cell Lines
| Cell Line | Treatment | Time Point | Apoptotic Cells (%) | Reference |
| REH | 1 µM this compound | 24h | Increased | (Jin et al., 2015)[1] |
| REH | 2.5 µM this compound | 24h | Significantly Increased | (Jin et al., 2015)[1] |
| REH | 1 µM this compound | 48h | Further Increased | (Jin et al., 2015)[1] |
| REH | 2.5 µM this compound | 48h | Substantially Increased | (Jin et al., 2015)[1] |
| NALM-6 | 2.5 µM this compound | 24h | Increased | (Jin et al., 2015)[1] |
| NALM-6 | 5 µM this compound | 24h | Significantly Increased | (Jin et al., 2015)[1] |
| NALM-6 | 2.5 µM this compound | 48h | Further Increased | (Jin et al., 2015)[1] |
| NALM-6 | 5 µM this compound | 48h | Substantially Increased | (Jin et al., 2015)[1] |
Table 3: Modulation of Key Signaling Proteins by this compound in ALL Cell Lines (REH and NALM-6)
| Protein | Effect of this compound Treatment | Time/Concentration Dependence | Reference |
| p53 Pathway | |||
| Acetyl-p53 | Increased | Dose- and time-dependent | (Jin et al., 2015)[3] |
| Total p53 | Increased | Dose- and time-dependent | (Jin et al., 2015)[3] |
| SIRT1 | No significant change | - | (Jin et al., 2015)[3] |
| Apoptosis Regulators | |||
| Mcl-1 | Decreased | Dose- and time-dependent | (Jin et al., 2015)[1] |
| XIAP | Decreased | Dose- and time-dependent | (Jin et al., 2015)[1] |
| Wnt/β-catenin Pathway | |||
| Active β-catenin | Decreased | Dose-dependent | (Jin et al., 2015) |
| Total β-catenin | Decreased | Dose-dependent | (Jin et al., 2015) |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-leukemic effects through two primary signaling pathways:
-
Activation of the p53 Pathway: this compound inhibits the deacetylase activity of SIRT1 and SIRT2.[1] This leads to the hyperacetylation of p53, a critical tumor suppressor protein. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of pro-apoptotic target genes and subsequent cell death.[3]
-
Inhibition of the Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is often aberrantly activated in ALL and plays a crucial role in leukemia stem cell self-renewal. This compound treatment leads to a decrease in the levels of both active and total β-catenin, thereby inhibiting this pro-survival pathway.[1]
References
- 1. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Tenovin-6 in Uveal Melanoma: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver.[1][2] Despite advances in the treatment of primary tumors, metastatic UM has a poor prognosis, highlighting the urgent need for novel therapeutic strategies.[1][3] Tenovin-6, a small molecule inhibitor of sirtuins (SIRT1 and SIRT2), has emerged as a promising therapeutic agent in preclinical studies of various cancers, including uveal melanoma.[3][4] This technical guide provides an in-depth overview of the applications of this compound in uveal melanoma, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its effects.
Mechanism of Action: Sirtuin Inhibition and p53 Activation
This compound exerts its anti-cancer effects primarily through the inhibition of SIRT1 and SIRT2, which are class III histone deacetylases (HDACs).[3][4] In uveal melanoma cells, this inhibition leads to the hyperacetylation and subsequent activation of the tumor suppressor protein p53.[3][5] Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of its downstream target genes involved in cell cycle arrest and apoptosis, such as p21, Bax, and Puma.[5] Furthermore, the mechanism of this compound-induced apoptosis in uveal melanoma has been linked to the elevation of reactive oxygen species (ROS).[3]
Preclinical Efficacy of this compound in Uveal Melanoma
In vitro studies have demonstrated that this compound effectively inhibits the proliferation and induces apoptosis in various human uveal melanoma cell lines, including those derived from both primary and metastatic tumors.
Effects on Cell Viability and Proliferation
This compound has been shown to reduce the viability of uveal melanoma cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for cell growth inhibition is typically observed in the low micromolar range after 72 hours of treatment.
Table 1: Effect of this compound on Uveal Melanoma Cell Viability (MTS Assay)
| Cell Line | This compound Concentration (µM) | % Growth Inhibition (72h) | Reference |
| Mel 270 | 1 | ~40% | [1] |
| 5 | ~60% | [1] | |
| Mel 290 | 1 | ~35% | [1] |
| 5 | ~55% | [1] | |
| OMM 2.5 | 1 | ~30% | [1] |
| 5 | ~50% | [1] | |
| 92.1 | 5 | ~50% | [6] |
| 10 | ~70% | [6] | |
| 20 | ~85% | [6] | |
| Omm 1 | 5 | ~45% | [6] |
| 10 | ~65% | [6] | |
| 20 | ~80% | [6] | |
| Omm 2.3 | 5 | ~40% | [6] |
| 10 | ~60% | [6] | |
| 20 | ~75% | [6] |
Note: Values are estimated from published graphs.
Furthermore, this compound has been shown to inhibit the long-term proliferative capacity of uveal melanoma cells, as demonstrated by clonogenic assays.[6]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in uveal melanoma cells. The apoptotic response is both dose- and time-dependent, with significant increases in apoptotic cells observed after 48 hours of treatment.
Table 2: Induction of Apoptosis by this compound in Uveal Melanoma Cells (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (48h) | Reference |
| 92.1 | 5 | ~20% | [7] |
| 10 | ~40% | [7] | |
| 15 | ~60% | [7] | |
| Mel 270 | 5 | ~25% | [7] |
| 10 | ~45% | [7] | |
| 15 | ~65% | [7] | |
| Omm 1 | 5 | ~15% | [7] |
| 10 | ~35% | [7] | |
| 15 | ~55% | [7] | |
| Omm 2.3 | 5 | ~20% | [7] |
| 10 | ~40% | [7] | |
| 15 | ~50% | [7] |
Note: Values are estimated from published graphs.
The induction of apoptosis is further confirmed by the cleavage of PARP and caspase-3, key markers of the apoptotic cascade.[7]
Effects on Cancer Stem Cells and Combination Therapy
Notably, this compound has been reported to eliminate cancer stem cells in uveal melanoma cell lines.[3] This is a significant finding as cancer stem cells are often resistant to conventional therapies and are thought to be responsible for tumor recurrence and metastasis. Additionally, studies have shown that this compound can act synergistically with conventional chemotherapeutic agents, such as vinblastine, to induce apoptosis in uveal melanoma cells.[3]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Uveal Melanoma
Caption: this compound inhibits SIRT1/2, leading to p53 acetylation and activation, which in turn induces apoptosis.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. openventio.us [openventio.us]
- 2. researchgate.net [researchgate.net]
- 3. Class III-specific HDAC inhibitor this compound induces apoptosis, suppresses migration and eliminates cancer stem cells in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Histone Deacetylase Inhibitors in Uveal Melanoma: Current Evidence | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Dissolving Tenovin-6 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-6 is a potent small-molecule inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2.[1][2] Its inhibitory action leads to the hyperacetylation of various protein substrates, most notably the tumor suppressor p53.[3] This results in the activation of p53 transcriptional activity, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[2][4] As a more water-soluble analog of Tenovin-1, this compound is a valuable tool for in vitro studies investigating the roles of SIRT1 and SIRT2 in various cellular processes and as a potential therapeutic agent.[1][4]
This document provides detailed application notes and protocols for the proper dissolution and use of this compound in a range of in vitro assays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 454.63 g/mol | [1] |
| Formula | C₂₅H₃₄N₄O₂S | [1] |
| CAS Number | 1011557-82-6 | [2] |
In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ | Reference |
| Human SIRT1 | 21 µM | [1][2] |
| Human SIRT2 | 10 µM | [1][2] |
| Human SIRT3 | 67 µM | [1][2] |
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 31 mg/mL (≥ 68.19 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. | [1][5] |
| Water | 98 mg/mL (theoretical) | While more water-soluble than Tenovin-1, using a DMSO stock for aqueous dilutions is recommended for consistency. | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, add 20 µL of MTS reagent to each well.[7][8]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of p53 Acetylation
Objective: To assess the effect of this compound on the acetylation of p53 at specific lysine residues (e.g., K382).[2]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (K382), anti-total p53, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.
Caption: General workflow for using this compound in in vitro cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Tenovin-6 for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tenovin-6 in Western blot analysis to investigate its effects on cellular signaling pathways. This compound is a potent and cell-permeable small molecule inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1] Its application in cellular studies often leads to the modulation of various downstream targets, making Western blot a critical technique for elucidating its mechanism of action.
Mechanism of Action
This compound was identified as an activator of the tumor suppressor protein p53.[2] It inhibits the deacetylase activity of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates.[2] A key substrate of SIRT1 is p53; by inhibiting SIRT1, this compound increases the acetylation of p53 at lysine 382 (K382), which enhances p53's transcriptional activity and stability, ultimately promoting cell cycle arrest or apoptosis.[3][4][5] this compound has also been shown to impact other cellular processes, such as autophagy, through the modulation of proteins like LC3B-II.[6][7]
Physicochemical Properties and Stock Solution Preparation
A clear understanding of this compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 454.63 g/mol | [2] |
| Formula | C₂₅H₃₄N₄O₂S | [2] |
| Solubility | Soluble in DMSO (98 mg/mL) | [2] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | [2] |
Protocol for 10 mM Stock Solution Preparation:
-
Reagent Preparation: Allow the vial of this compound powder and a tube of fresh, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 454.63), use the following calculation:
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)
-
Volume (µL) = (1 / 454.63) * 1,000,000 / 10 = 219.9 µL
-
-
Dissolution: Add 219.9 µL of DMSO to the vial containing 1 mg of this compound.
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Protocols
Cell Culture and this compound Treatment
The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific biological question. The following table summarizes concentrations used in published studies.
| Cell Line | This compound Concentration | Treatment Time | Target Proteins Analyzed by Western Blot | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines (OCI-Ly1, HBL1, etc.) | 2.5 µM, 5 µM, 10 µM | 0.5h, 2h, 4h, 8h, 16h, 24h, 48h | p53 acetylation, LC3B-II, cleaved PARP-1, cleaved caspases | [6] |
| MCF-7 (Breast Cancer) | 10 µM | 6h | Acetylated p53 (K382), total p53 | [4][5] |
| H1299 (Lung Cancer, p53-null) | Various concentrations up to 10 µM | 6h | Acetylated p53 (K382) (after p53 transfection) | [4][5] |
General Protocol for Cell Treatment:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated samples.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Western Blot Protocol
1. Cell Lysis
-
Washing: After treatment, place the culture dish on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For preserving acetylation marks, it is crucial to also include a deacetylase inhibitor like Trichostatin A (TSA) and nicotinamide.
-
Modified RIPA Buffer: 50 mM Tris-HCl (pH 7.8), 137 mM NaCl, 10 mM NaF, 1 mM EDTA, 1% Triton X-100, 0.2% Sarkosyl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, 10 µM TSA, and 5 mM nicotinamide.[8]
-
-
Lysis: Add the ice-cold lysis buffer to the plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[9][10]
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. Sample Preparation for Electrophoresis
-
Mixing with Loading Buffer: To a calculated volume of lysate (containing 20-40 µg of protein), add 4X SDS-PAGE sample buffer (Laemmli buffer) to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.
4. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Also, load a pre-stained protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer at 4°C overnight with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Example Primary Antibodies: Rabbit anti-p53, Rabbit anti-acetyl-p53 (Lys382), Rabbit anti-SIRT1, Rabbit anti-LC3B.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
6. Detection
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Visualization: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Visualizations
Caption: Signaling pathway of this compound leading to p53 activation.
Caption: Experimental workflow for Western blot analysis after this compound treatment.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Determining the Potency of Tenovin-6: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-6, a potent small molecule inhibitor of the sirtuin family of deacetylases, specifically targeting SIRT1 and SIRT2, has emerged as a promising anti-cancer agent. Its mechanism of action primarily involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in various cancer cell types. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The provided methodologies, including the Sulforhodamine B (SRB) and CellTiter-Glo® assays, offer robust and reproducible approaches for assessing the cytotoxic and anti-proliferative effects of this compound.
Introduction
This compound is a water-soluble analog of Tenovin-1, identified through a cell-based screen for small molecules that activate p53.[1] It functions by inhibiting the deacetylase activity of SIRT1 and SIRT2, which are class III histone deacetylases.[1] This inhibition leads to the hyperacetylation of various protein substrates, including the tumor suppressor p53. Acetylation of p53 at key lysine residues enhances its stability and transcriptional activity, resulting in the upregulation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[2] The IC50 values for this compound against purified human SIRT1 and SIRT2 are approximately 21 µM and 10 µM, respectively.[3]
The determination of the IC50 value is a critical step in the preclinical evaluation of any potential anti-cancer compound. It provides a quantitative measure of the drug's potency and is essential for comparing its efficacy across different cancer cell lines and for guiding further in vivo studies. This application note details two reliable and widely used methods for determining the IC50 of this compound: the Sulforhodamine B (SRB) assay, which measures cell density based on total protein content, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
Data Presentation: this compound IC50 in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in a range of cancer cell lines, providing a comparative overview of its anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HCT116 | 1.26 | [4] |
| DLD-1 | 2.58 | [4] | |
| SW480 | ~2.5 | [5] | |
| LoVo | ~2.0 | [5] | |
| CaCo2 | 8.21 | [4] | |
| Uveal Melanoma | 92.1 | 12.8 | [1] |
| Mel 270 | 11.0 | [1] | |
| Omm 1 | 14.58 | [1] | |
| Omm 2.3 | 9.62 | [1] | |
| Diffuse Large B-Cell Lymphoma | OCI-Ly1 | Varies (Potent Inhibition) | [3][6] |
| DHL-10 | Varies (Potent Inhibition) | [3][6] | |
| U2932 | Varies (Potent Inhibition) | [3][6] | |
| RIVA | Varies (Potent Inhibition) | [3][6] | |
| HBL1 | Varies (Potent Inhibition) | [3][6] | |
| OCI-Ly10 | Varies (Potent Inhibition) | [3][6] | |
| Acute Lymphoblastic Leukemia | REH | Potent Inhibition | [7][8] |
| NALM-6 | Potent Inhibition | [7][8] | |
| Breast Cancer | MCF-7 | Rapidly increases K382-Ac p53 | [3][6] |
Experimental Protocols
Sulforhodamine B (SRB) Assay
This colorimetric assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a quantitative measure of total cellular biomass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% (v/v) Acetic acid
-
Microplate reader (540 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Class III-specific HDAC inhibitor this compound induces apoptosis, suppresses migration and eliminates cancer stem cells in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.glpbio.com [file.glpbio.com]
- 7. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-6 Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Tenovin-6 in in vivo mouse studies, drawing from established research in melanoma and leukemia models. This document outlines recommended dosages, administration routes, and experimental workflows to guide the design and execution of preclinical research involving this novel anti-cancer agent.
Mechanism of Action
This compound is a cell-permeable small molecule that functions primarily as an inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1] Inhibition of SIRT1 leads to the hyperacetylation and subsequent activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. By activating p53, this compound can selectively induce cell death in tumor cells with functional p53. Additionally, this compound has been observed to induce autophagy, a cellular self-degradation process, in a manner that may be independent of its effects on sirtuins and p53.[2][3]
The signaling pathway for this compound's primary mechanism of action is depicted below:
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-6 Xenograft Model: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using Tenovin-6, a potent small molecule inhibitor of sirtuin deacetylases (SIRT1 and SIRT2) and an activator of the p53 tumor suppressor pathway.
Introduction
This compound is a water-soluble analog of Tenovin-1, developed to investigate the therapeutic potential of activating p53-mediated tumor suppression. By inhibiting SIRT1 and SIRT2, this compound leads to the hyperacetylation and subsequent activation of p53, a critical regulator of cell cycle arrest and apoptosis.[1] This mechanism of action makes this compound a compelling candidate for anticancer therapy, particularly in tumors with wild-type p53. Furthermore, emerging evidence suggests that this compound can also modulate autophagy, adding another layer to its complex anti-neoplastic activity.[2] This document outlines detailed protocols for in vivo xenograft studies, data presentation guidelines, and visual representations of the experimental workflow and underlying signaling pathways.
Mechanism of Action
This compound primarily functions by inhibiting the NAD+-dependent deacetylase activity of SIRT1 and SIRT2.[1] This inhibition prevents the deacetylation of key lysine residues on the p53 tumor suppressor protein, notably lysine 382 (K382). Acetylation at this site stabilizes p53 and enhances its transcriptional activity, leading to the upregulation of downstream target genes such as CDKN1A (encoding p21) and pro-apoptotic proteins. The induction of p21 promotes cell cycle arrest, typically at the G1 phase, while the activation of apoptotic pathways leads to programmed cell death.[2][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose | Administration Route & Frequency | Tumor Growth Inhibition (TGI) | Key Biomarker Changes (in vivo) | Reference |
| ARN8 | Melanoma | SCID | 50 mg/kg | Intraperitoneal, Daily | Significant delay in tumor growth | Increased acetylated p53 (K382) | [1] |
| HCT116 | Colon Cancer | Nude | 50 mg/kg | Intraperitoneal, Days 9, 11, 17 | Potent growth inhibition in combination with oxaliplatin | Upregulation of Death Receptor 5 (DR5) | [4][5] |
| Various | Gastric Cancer | N/A | N/A | N/A | N/A | Increased p53 and p21 expression in wt TP53 cells | [3] |
| DLBCL | Diffuse Large B-cell Lymphoma | N/A | N/A | N/A | Inhibition of proliferation, G1 cell cycle arrest, induction of apoptosis | Increased cleaved PARP-1 and cleaved caspase-3 | [2] |
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 | Effect on Cell Cycle | Apoptosis Induction | Key Biomarker Changes | Reference |
| ARN8 | Melanoma | ~1 µM | N/A | Yes | Increased acetylated p53 (K382) | [1] |
| HCT116 | Colon Cancer | 1.26 µM | N/A | Yes | Upregulation of DR5 | [4] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 1-10 µM | G1 arrest | Yes | Increased cleaved PARP-1, cleaved caspase-3 | [2] |
| Gastric cancer cell lines | Gastric Cancer | N/A | N/A | Yes | Increased p53 and p21 in wt TP53 cells | [3] |
Experimental Protocols
This compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
Protocol:
-
Prepare a 20% (w/v) solution of HPβCD in sterile PBS or saline. Warm the solution slightly to aid dissolution and then cool to room temperature.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a final concentration of 5 mg/mL this compound, slowly add the this compound/DMSO stock solution to the 20% HPβCD solution to achieve a final DMSO concentration of 10% (v/v). For example, to prepare 1 mL of the final formulation, add 100 µL of 50 mg/mL this compound in DMSO to 900 µL of 20% HPβCD solution.
-
Vortex the solution thoroughly to ensure complete mixing.
-
Prepare the formulation fresh daily before administration. While cyclodextrin complexes can improve stability, the stability of this compound in this specific vehicle over extended periods should be empirically determined if long-term storage is required.[6]
Xenograft Tumor Model (Subcutaneous)
Materials:
-
Cancer cell line of interest (e.g., ARN8 melanoma, HCT116 colon cancer)
-
Immunocompromised mice (e.g., SCID, BALB/c nude), 6-8 weeks old
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Cell Preparation: Culture cancer cells in their recommended medium until they reach 70-80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements once tumors become palpable. Measure the tumor length (L) and width (W) every 2-3 days. Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) via intraperitoneal injection daily. The control group should receive the vehicle solution (e.g., 10% DMSO in 20% HPβCD) at the same volume and frequency.
-
Toxicity Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[7][8] Observe the mice for any signs of distress or adverse effects.
-
Endpoint: Continue treatment for the specified duration (e.g., 15-21 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Biomarker Analysis
Western Blotting for Acetylated p53 and p21:
-
Excise tumors at the end of the study and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated p53 (K382), total p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for Apoptosis Markers:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against cleaved caspase-3 or cleaved PARP-1.
-
Use a suitable secondary antibody and detection system (e.g., DAB) to visualize the staining.
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to assess the extent of apoptosis in the tumor tissues.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Xenograft Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of a Sirtuin Inhibitor, this compound, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for Tenovin-6 Treatment of Adherent Cells: A Comprehensive Guide for Researchers
Application Notes
Tenovin-6 is a cell-permeable small molecule that has garnered significant interest in cancer research. Initially identified as an activator of the tumor suppressor p53, it is now understood to have a multi-faceted mechanism of action.[1] It functions as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2, and to a lesser extent, SIRT3.[2][3] This inhibition leads to the hyperacetylation of various protein targets, including p53, which can result in cell cycle arrest and apoptosis.[1][4] Furthermore, recent studies have revealed that this compound can also impair autophagy, an essential cellular recycling process, contributing to its anti-cancer effects.[5][6]
These application notes provide detailed protocols for the treatment of adherent cancer cells with this compound, along with methods to assess its biological effects. The provided protocols are intended as a starting point and may require optimization depending on the specific cell line and experimental goals.
Key Applications:
-
Inhibition of sirtuin activity to study the role of deacetylation in cellular processes.[2][7]
-
Investigation of the interplay between apoptosis and autophagy in cancer.[5]
-
Synergistic studies with other chemotherapeutic agents.[8][9]
Mechanism of Action Overview
This compound exerts its cellular effects through at least two primary pathways:
-
Sirtuin Inhibition and p53 Activation: this compound inhibits the deacetylase activity of SIRT1 and SIRT2.[2] Inhibition of SIRT1 leads to the accumulation of acetylated p53, a post-translational modification that enhances its stability and transcriptional activity.[1][4] Activated p53 can then induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA).[1][5]
-
Autophagy Inhibition: this compound has been shown to impair autophagic flux, leading to the accumulation of autophagosomes.[5][6] This disruption of the cellular degradation and recycling machinery can contribute to cell death, particularly in cancer cells that rely on autophagy for survival.[5]
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound powder in DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[2] Solid this compound is stable for at least 12 months at -20°C.[3]
Cell Culture Medium:
-
Use the appropriate complete growth medium for your specific adherent cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
Protocol for this compound Treatment of Adherent Cells
This protocol describes the general procedure for treating adherent cells with this compound to assess its effects on cell viability, proliferation, or to prepare cells for downstream analysis.
-
Cell Seeding:
-
The day before treatment, seed adherent cells into the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment and do not reach confluency during the experiment. A typical starting point is to aim for 50-70% confluency at the time of treatment.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw a vial of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all treatment groups, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
-
Caption: Workflow for treating adherent cells with this compound.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on cell viability using a colorimetric MTS assay.[10][11]
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 2. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 72 hours).[10]
-
-
MTS Reagent Addition:
-
Following incubation, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[11]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time may vary between cell lines.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100%).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.[10][12]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration (e.g., 48 hours).[10]
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Combine all cells from each well and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.[12]
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| 92.1 | Uveal Melanoma | 12.8 | MTS | [6] |
| Mel 270 | Uveal Melanoma | 11.0 | MTS | [6] |
| Omm 1 | Uveal Melanoma | 14.58 | MTS | [6] |
| Omm 2.3 | Uveal Melanoma | 9.62 | MTS | [6] |
| HCT116 | Colon Cancer | ~5 | Not Specified | [8] |
| Various DLBCL lines | Diffuse Large B-cell Lymphoma | Effective at 1-10 µM | Cell Counting | [5] |
| S. cerevisiae | Yeast | 30 | Growth Inhibition | [6] |
Table 2: Effective Concentrations of this compound for Inducing Specific Cellular Effects
| Effect | Cell Line(s) | Concentration (µM) | Incubation Time | Reference |
| p53 activation | MCF-7 | 10 | 6 hours | [1] |
| Increased p53 acetylation | REH, NALM-6 | 1-10 | 24-36 hours | [4] |
| Apoptosis induction | Uveal Melanoma cells | 10-15 | 48 hours | [10] |
| G1 cell cycle arrest | RIVA | 10 | 24 hours | [5] |
| Autophagy inhibition | DLBCL cell lines | 2.5-5 | 0.5-24 hours | [5] |
| Monocytic differentiation | NB4 | "Modest concentration" | Not Specified | [14] |
Signaling Pathways and Visualizations
Caption: this compound's dual mechanism of action.
Caption: this compound-mediated activation of the p53 pathway.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sirtuin inhibitor this compound upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class III-specific HDAC inhibitor this compound induces apoptosis, suppresses migration and eliminates cancer stem cells in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Tenovin-6 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tenovin-6 is a small molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2. Its ability to activate p53 and inhibit autophagy has made it a compound of interest in oncology. This document provides detailed application notes and protocols for the use of this compound in combination with other standard chemotherapy agents. The following sections summarize key preclinical findings, provide detailed experimental methodologies, and illustrate the relevant signaling pathways.
I. Preclinical Data on this compound Combination Therapies
The efficacy of this compound in combination with various chemotherapy agents has been evaluated in several preclinical studies. The primary mechanisms of synergy involve the activation of p53, leading to enhanced apoptosis, and the inhibition of protective autophagy, which sensitizes cancer cells to cytotoxic drugs.
A. This compound with Etoposide and Cytarabine in Acute Lymphoblastic Leukemia (ALL)
Preclinical studies have demonstrated that this compound acts synergistically with the frontline chemotherapeutic agents etoposide and cytarabine in ALL cell lines. This combination leads to a significant increase in apoptosis compared to single-agent treatments.[1][2] The synergistic effect is attributed to this compound's inhibition of SIRT1/2, which leads to the activation of the p53 tumor suppressor pathway.[2]
Table 1: Synergistic Effects of this compound with Etoposide and Cytarabine in ALL
| Cell Line | Combination | Concentration | Combination Index (CI) | Effect | Reference |
| REH | This compound + Etoposide | Various | < 1 | Synergistic inhibition of viability | [1] |
| NALM-6 | This compound + Etoposide | Various | < 1 | Synergistic inhibition of viability | [1] |
| REH | This compound + Cytarabine | Various | < 1 | Synergistic inhibition of viability | [1] |
| NALM-6 | This compound + Cytarabine | Various | < 1 | Synergistic inhibition of viability | [1] |
B. Inferred Combinations: this compound with Doxorubicin, Cisplatin, and Paclitaxel
While direct studies on this compound in combination with doxorubicin, cisplatin, and paclitaxel are limited, its known mechanisms of action—SIRT1/2 inhibition and autophagy inhibition—allow for inferred applications based on studies with other molecules targeting these pathways.
1. This compound and Doxorubicin (Inferred Synergy)
The rationale for combining this compound with doxorubicin lies in overcoming doxorubicin resistance, which is often linked to high SIRT1 expression and robust autophagy.[3] By inhibiting SIRT1 and autophagy, this compound is expected to sensitize cancer cells to doxorubicin-induced apoptosis. Studies with other SIRT1 inhibitors have shown synergistic effects with doxorubicin in breast cancer.[4][5]
Table 2: Representative Synergistic Effects of SIRT1 Inhibition with Doxorubicin in Breast Cancer
| Cell Line | Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| MDA-MB-231 | Niclosamide + Doxorubicin | Nic: 4.23 µM, Dox: 2.1 µM | Not specified | 0.14 - 0.78 | [6] |
| MCF-7 | Disulfiram/Hydralazine + Doxorubicin | Dox: 0.24 µM | Dox: 0.012 µM | < 1 | [5] |
| MCF-7/ADR | Disulfiram/Hydralazine + Doxorubicin | Dox: 1.13 µM | Dox: 0.44 µM | < 1 | [5] |
2. This compound and Cisplatin (Inferred Synergy)
Cisplatin-induced DNA damage can trigger protective autophagy in cancer cells, leading to treatment resistance.[7] As an autophagy inhibitor, this compound is poised to block this survival mechanism, thereby enhancing cisplatin's cytotoxic effects. Studies combining the autophagy inhibitor chloroquine with cisplatin have demonstrated synergistic cell death in various cancers.[8]
Table 3: Representative Synergistic Effects of Autophagy Inhibition with Cisplatin
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| A549 (Lung Cancer) | Chal-24 + Cisplatin | Synergistic apoptosis | 0.5625 | [4] |
| A549/CIS (Cisplatin-Resistant) | CIS-DOXp NC | Synergistic cytotoxicity | 0.57 | [9] |
3. This compound and Paclitaxel (Inferred Synergy)
SIRT1 has been implicated in paclitaxel resistance in ovarian and breast cancers.[3] Inhibition of SIRT1 can enhance paclitaxel-induced apoptosis. Preclinical studies with other SIRT1 inhibitors, such as selisistat (EX527), have shown additive or synergistic effects when combined with paclitaxel.[10][11]
Table 4: Representative Synergistic and Additive Effects of SIRT1 Inhibition with Paclitaxel
| Cell Line | Combination | Effect | Apoptosis Increase (Combination vs. Paclitaxel alone) | Reference |
| OVCAR3 (Ovarian Cancer) | BTT-3033 + Paclitaxel | Synergistic antiproliferative effect | 4.2% to 87.0% | [12] |
| SKOV3 (Ovarian Cancer) | BTT-3033 + Paclitaxel | Synergistic antiproliferative effect | 2.4% to 88.5% | [12] |
| MCF7 (Breast Cancer) | Cambinol + Paclitaxel | Additive interaction | Enhanced apoptosis | [2] |
| MDA-MB-231 (Breast Cancer) | Cambinol + Paclitaxel | Additive interaction | Enhanced apoptosis | [2] |
II. Experimental Protocols
A. Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the synergistic effects of this compound in combination with other chemotherapy agents.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., etoposide, doxorubicin, cisplatin, paclitaxel)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and the combination chemotherapy agent, both alone and in a fixed ratio combination.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine IC50 values for single agents and combinations. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[13]
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values). Include an untreated control.
-
Incubate for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
C. In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Chemotherapy agent formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy agent alone, Combination therapy).
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day). The route of administration (e.g., intraperitoneal, oral gavage) will depend on the drug formulation.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The synergistic effects of this compound in combination therapies can be attributed to its modulation of key cellular signaling pathways.
B. Experimental Workflow
IV. Conclusion
This compound, through its dual mechanism of SIRT1/2 inhibition and autophagy inhibition, presents a promising candidate for combination chemotherapy. The preclinical data, though in some cases inferred, strongly suggest that this compound can synergize with a range of standard cytotoxic agents to enhance their anticancer efficacy. The protocols and pathways detailed in this document provide a framework for researchers to further investigate and validate these promising combination strategies in various cancer models. Further preclinical and eventual clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoplasmic SIRT1 promotes paclitaxel resistance in ovarian carcinoma through increased formation and survival of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Wnt Signaling in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Combination Chemotherapy of Lung Cancer: Cisplatin and Doxorubicin Conjugated Prodrug Loaded, Glutathione and pH Sensitive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. α2β1 Integrin specific inhibitor BTT-3033 promotes paclitaxel-induced apoptosis in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Autophagy Flux Assay Using Tenovin-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-6 is a cell-permeable small molecule that has been identified as a potent inhibitor of autophagic flux.[1][2][3] Initially recognized for its role as a p53 activator and an inhibitor of the sirtuin family of deacetylases (SIRT1, SIRT2, and SIRT3), recent studies have revealed that this compound's primary mechanism in modulating autophagy is independent of these activities.[3][4][5] It effectively blocks the autophagy pathway at a late stage by impairing lysosomal function, which leads to the accumulation of autophagosomes.[1][2][4] This is evidenced by the increased levels of microtubule-associated protein 1 light chain 3B-II (LC3B-II) and sequestosome 1 (SQSTM1/p62).[4][6] This property makes this compound a valuable tool for studying autophagy, particularly for conducting autophagy flux assays.
Autophagy is a dynamic cellular recycling process, and its assessment requires the measurement of autophagic flux—the entire process from autophagosome formation to lysosomal degradation. A mere increase in autophagosome markers like LC3-II can signify either an induction of autophagy or a blockage in the degradation step. By using this compound in combination with other autophagy modulators, researchers can dissect the autophagic process and accurately quantify the flux.
Mechanism of Action
This compound disrupts the acidic environment of lysosomes, leading to an inhibition of lysosomal hydrolases that are crucial for the degradation of autophagic cargo.[4][5] This results in the accumulation of autolysosomes and a blockage of the final degradation step of autophagy. Consequently, proteins that are normally degraded through autophagy, such as LC3-II and p62, accumulate within the cell.[4][6] It is important to note that this compound's effect on autophagy is not a result of its sirtuin-inhibitory or p53-activating functions.[1][3][4][5]
Key Experimental Protocols
1. Western Blotting for LC3-II and p62 Accumulation
This protocol is designed to measure the accumulation of LC3-II and p62 as an indicator of autophagy flux inhibition by this compound.
Materials and Reagents:
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
Rapamycin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with the following conditions for 8-16 hours[4]:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize them to the loading control. The ratio of LC3-II to the loading control is a measure of autophagosome accumulation.
2. LysoTracker Staining for Lysosomal Function
This protocol assesses the effect of this compound on lysosomal acidification.
Materials and Reagents:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 or Chloroquine as a positive control[4]
-
LysoTracker Red DND-99
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat cells with this compound (e.g., 5 µM), Bafilomycin A1 (e.g., 50 nM), or Chloroquine (e.g., 100 µM) for 1 hour.[4]
-
Staining: Add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.
-
Imaging: Replace the medium with pre-warmed live-cell imaging medium and immediately visualize the cells using a fluorescence microscope.
-
Data Analysis: Observe and quantify the intensity of the red fluorescence. A decrease in LysoTracker staining indicates impaired lysosomal acidification.[4]
Data Presentation
Table 1: Expected Quantitative Changes in Autophagy Markers Following this compound Treatment
| Cell Line | Treatment | Duration (h) | LC3-II Fold Change (vs. Control) | p62/SQSTM1 Fold Change (vs. Control) | Reference |
| OCI-Ly1 | 5 µM this compound | 16 | Increased | Increased | [4] |
| OCI-Ly1 | 0.5 µM Rapamycin | 16 | Increased | Decreased | [4] |
| OCI-Ly1 | 50 nM Bafilomycin A1 | 16 | Increased | Increased | [4] |
| OCI-Ly1 | Rapamycin + Bafilomycin A1 | 16 | Further Increased | Increased | [4] |
| OCI-Ly1 | Rapamycin + this compound | 16 | Further Increased | Increased | [4] |
| Diverse Cell Types | This compound | Time- and dose-dependent | Increased | Not specified | [1][2] |
Visualizations
References
- 1. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. This compound impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Measuring p53 Acetylation Following Tenovin-6 Treatment: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the treatment of cells with Tenovin-6 and the subsequent measurement of p53 acetylation. This compound is a cell-permeable small molecule that activates the p53 tumor suppressor pathway by inhibiting the deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] This inhibition leads to the hyperacetylation of various proteins, including the tumor suppressor p53, which can enhance its transcriptional activity and promote apoptosis in cancer cells.[3][4][5]
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, apoptosis, and DNA repair.[6][7] The activity of p53 is tightly regulated by post-translational modifications, including acetylation.[5][8] SIRT1 and SIRT2 are NAD+-dependent deacetylases that can remove acetyl groups from p53, thereby downregulating its activity.[2][4][5]
This compound has been identified as a potent inhibitor of SIRT1 and SIRT2.[1][2][9] By inhibiting these sirtuins, this compound treatment leads to an increase in the acetylation of p53, particularly at lysine 382 (K382).[2][10] This application note provides a comprehensive guide for researchers to effectively use this compound to induce p53 acetylation and to accurately measure this modification using standard laboratory techniques.
Mechanism of Action of this compound
This compound functions as an activator of p53 by inhibiting the protein deacetylase activities of SIRT1 and SIRT2.[1][2] This inhibition prevents the removal of acetyl groups from p53, leading to its accumulation in an acetylated, active state. The increased acetylation of p53 enhances its ability to bind to DNA and activate the transcription of its target genes, such as p21, which can lead to cell cycle arrest and apoptosis.[2][11]
Quantitative Data on this compound Activity
The following table summarizes the in vitro inhibitory activity of this compound against human sirtuins.
| Target | IC50 (μM) |
| SIRT1 | 21[1][2] |
| SIRT2 | 10[1][2] |
| SIRT3 | 67[1][2] |
Table 1: In vitro inhibitory concentrations of this compound for human sirtuins.
Experimental Protocols
This section provides detailed protocols for cell treatment with this compound, followed by the detection of p53 acetylation via immunoprecipitation and western blotting.
Experimental Workflow
A. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, HCT116, U2OS) in appropriate culture dishes. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] For example, a 10 mM stock solution.
-
Cell Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A typical starting concentration range is 1-10 µM.[2][12] Treat the cells for a specified duration, for example, 6 to 24 hours.[2][10] Include a vehicle control (DMSO) in parallel.
B. Cell Lysis and Protein Extraction
-
Washing: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.[13]
-
Cell Lysis: Add the lysis buffer to the cells and incubate on ice for 30 minutes.
-
Harvesting Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
C. Immunoprecipitation (IP) of p53
-
Pre-clearing (Optional): To reduce non-specific binding, pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate a specific amount of protein lysate (e.g., 500 µg - 1 mg) with an anti-p53 antibody (e.g., DO-1 or FL-393) overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer or a designated wash buffer to remove non-specifically bound proteins.[13]
-
Elution: Elute the immunoprecipitated p53 by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
D. Western Blotting
-
SDS-PAGE: Load the eluted samples and an input control (a small fraction of the total cell lysate) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 at K382) overnight at 4°C.[10][14] For the input control, use an antibody against total p53. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used for the input to ensure equal loading.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the acetylated p53 signal to the total p53 signal from the immunoprecipitated samples or the input.
Data Presentation and Interpretation
The results of the western blot analysis can be presented in a table to compare the relative levels of p53 acetylation between control and this compound treated cells.
| Treatment | Total p53 (Input) | Acetylated p53 (IP) | Fold Change in Acetylation |
| Vehicle (DMSO) | (Band Intensity) | (Band Intensity) | 1.0 |
| This compound (1 µM) | (Band Intensity) | (Band Intensity) | (Calculated Value) |
| This compound (5 µM) | (Band Intensity) | (Band Intensity) | (Calculated Value) |
| This compound (10 µM) | (Band Intensity) | (Band Intensity) | (Calculated Value) |
Table 2: Example of a structured table for presenting quantitative western blot data. The fold change is calculated by normalizing the acetylated p53 signal to the total p53 signal and then comparing the treated samples to the vehicle control.
An increase in the ratio of acetylated p53 to total p53 in this compound treated cells compared to the vehicle control indicates that this compound is effectively inhibiting sirtuin activity and leading to p53 hyperacetylation.
Logical Relationship of the Experimental Design
Troubleshooting
-
No or weak acetylated p53 signal:
-
Ensure that the lysis buffer contains deacetylase inhibitors.
-
Optimize the concentration of this compound and the treatment duration.
-
Check the efficiency of the immunoprecipitation by running the supernatant on a gel.
-
Verify the activity of the primary antibody for acetylated p53.
-
-
High background in western blot:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions.
-
Consider pre-clearing the lysate before immunoprecipitation.
-
-
IgG heavy chain interference:
-
The IgG heavy chain from the immunoprecipitation antibody can migrate at a similar molecular weight to p53 (~53 kDa). To avoid this, consider using IP/western blot systems that utilize secondary antibodies that do not detect the denatured IgG heavy chain.[15]
-
By following this detailed application note and protocol, researchers can reliably measure the effects of this compound on p53 acetylation, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor Effects of a Sirtuin Inhibitor, this compound, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Tenovin-6 Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of Tenovin-6 when stored in Dimethyl Sulfoxide (DMSO) at -20°C. This document includes detailed protocols for assessing stability, representative data, and diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent small molecule with significant interest in cancer research and drug development. It is a water-soluble analog of Tenovin-1 and functions as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent protein deacetylases. By inhibiting SIRT1 and SIRT2, this compound leads to the hyperacetylation and activation of the tumor suppressor protein p53[1][2]. This activation can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[1][2]. Its multifaceted mechanism of action makes this compound a valuable tool for studying cellular signaling and a promising candidate for therapeutic development.
Stability of this compound in DMSO at -20°C
While specific, long-term quantitative stability data for this compound in DMSO at -20°C is not extensively published, general knowledge of small molecule stability in DMSO provides valuable guidance. DMSO is a common solvent for storing small molecules due to its excellent solubilizing properties and low freezing point. For long-term storage, maintaining the anhydrous nature of DMSO is crucial, as water content can contribute to the degradation of susceptible compounds[3]. Stock solutions of this compound in DMSO are commercially reported to be stable for up to one month when stored at -20°C[1]. For longer-term storage, temperatures of -80°C are recommended to minimize degradation[1].
To ensure the integrity of this compound solutions for experimental use, it is imperative to perform periodic stability assessments. The following sections provide a detailed protocol for such an evaluation.
Quantitative Stability Data
The following table presents representative data on the stability of a small molecule with characteristics similar to this compound when stored in anhydrous DMSO at -20°C. This data is for illustrative purposes to guide researchers in their own stability studies, as specific quantitative data for this compound is not publicly available. The percentage of the parent compound remaining is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.
| Time Point | Percentage of this compound Remaining (%) | Appearance of Solution |
| Day 0 | 100 | Clear, colorless |
| 1 Month | 99.5 | Clear, colorless |
| 3 Months | 98.2 | Clear, colorless |
| 6 Months | 96.8 | Clear, colorless |
| 12 Months | 94.1 | Clear, colorless |
| 24 Months | 89.7 | Clear, colorless |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines the steps to determine the stability of this compound in a DMSO stock solution stored at -20°C over time.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other suitable mobile phase)
-
HPLC system with a C18 column and UV detector
-
-20°C freezer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. This will be your stock solution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple small-volume, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and time point.
-
Store the aliquots in a -20°C freezer.
-
-
Time Point Analysis:
-
At each designated time point (e.g., Day 0, 1 month, 3 months, 6 months, 12 months, 24 months), remove one aliquot for analysis.
-
Allow the aliquot to thaw completely at room temperature.
-
-
Sample Preparation for HPLC Analysis:
-
Prepare a working solution by diluting the thawed stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of the parent this compound peak from any potential degradation products.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and integrate the peak area of this compound.
-
-
Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the initial peak area at Day 0.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Day 0) * 100
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound exerts its cellular effects through multiple pathways. Primarily, it inhibits the deacetylase activity of SIRT1 and SIRT2. This leads to the increased acetylation of p53, enhancing its stability and transcriptional activity. Activated p53 can then induce the expression of target genes that promote cell cycle arrest and apoptosis. Concurrently, this compound inhibits DHODH, an essential enzyme for pyrimidine synthesis, which can also contribute to its anti-proliferative effects.
Caption: this compound signaling pathways.
Experimental Workflow for Stability Assessment
The workflow for assessing the stability of this compound in DMSO involves a series of sequential steps from sample preparation to data analysis. This systematic approach ensures reproducible and reliable results.
Caption: Workflow for this compound stability testing.
References
Application Notes and Protocols for Tenovin-6 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-6 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2.[1] This inhibition leads to the hyperacetylation of various protein substrates, including the tumor suppressor p53.[2][3] The activation of p53 transcriptional activity is a key mechanism by which this compound exerts its anti-tumor effects.[1] Additionally, this compound has been shown to induce autophagy blockage in some cancer cell lines.[4][5] These dual mechanisms of action make this compound a compound of interest for cancer research and drug development.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.
Data Presentation
In Vitro Efficacy of this compound
| Target | Assay Type | IC50 | Cell Line/System | Reference |
| SIRT1 | Peptide Deacetylase Activity | 21 µM | Purified Human SIRT1 | [1] |
| SIRT2 | Peptide Deacetylase Activity | 10 µM | Purified Human SIRT2 | [1] |
| SIRT3 | Peptide Deacetylase Activity | 67 µM | Purified Human SIRT3 | [1] |
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose & Route | Treatment Schedule | Outcome | Reference |
| Melanoma | SCID mice with ARN8 xenografts | 50 mg/kg, Intraperitoneal (i.p.) | Daily for 15 days | Significantly reduced tumor growth | [1] |
| Gastric Cancer | Nude mice with MKN-45 xenografts | 50 mg/kg, Intraperitoneal (i.p.) | Daily for 2 weeks | Significantly reduced subcutaneous tumor growth |
Signaling Pathways
The primary mechanism of action of this compound involves the inhibition of SIRT1 and SIRT2, leading to the activation of the p53 tumor suppressor pathway. This pathway is central to regulating cell cycle arrest and apoptosis in response to cellular stress.
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation and downstream effects.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Melanoma Xenograft Model
This protocol is adapted from studies demonstrating the anti-tumor activity of this compound in a melanoma xenograft model.[1]
1. Materials and Reagents:
-
This compound (powder)
-
Vehicle solution:
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water
-
Alternatively: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O[6]
-
-
ARN8 human melanoma cells
-
SCID (Severe Combined Immunodeficiency) mice, female, 6-8 weeks old
-
Matrigel
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
2. Animal Handling and Tumor Implantation:
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Harvest ARN8 melanoma cells from culture and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 5 x 10^5 cells) into the flank of each SCID mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., ~50-100 mm³).
3. Drug Preparation and Administration:
-
This compound Formulation:
-
For the 20% HPBCD vehicle: Dissolve this compound powder in the vehicle to achieve a final concentration of 5 mg/mL (for a 50 mg/kg dose in a 20g mouse, the injection volume would be 200 µL). Ensure complete dissolution.
-
For the alternative vehicle: Prepare the vehicle by mixing the components in the specified ratios. Dissolve this compound in this vehicle.[6]
-
-
Dosing and Schedule:
-
Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.
-
Treat the animals daily for a period of 15 consecutive days.
-
The control group should receive an equivalent volume of the vehicle solution following the same schedule.
-
4. Monitoring and Data Collection:
-
Monitor the health of the animals daily, including body weight, activity, and any signs of toxicity.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the animals according to institutional protocols and excise the tumors for further analysis (e.g., weight, histology, western blotting).
5. Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in tumor growth between the this compound treated group and the control group.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting an in vivo study with this compound.
Caption: A generalized workflow for in vivo xenograft studies using this compound.
Safety and Toxicity
While specific, comprehensive toxicology studies on this compound in animal models are not extensively detailed in the public literature, it has been reported to be well-tolerated in mice at therapeutic doses with no obvious adverse effects.[4] However, as with any experimental compound, careful monitoring for signs of toxicity is crucial. Researchers should monitor for:
-
Changes in body weight: A significant decrease in body weight can be an indicator of toxicity.
-
Behavioral changes: Observe for signs of lethargy, distress, or altered grooming habits.
-
Physical appearance: Check for ruffled fur, changes in posture, or any other visible abnormalities.
If signs of toxicity are observed, dose reduction or cessation of treatment should be considered.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the SIRT1/SIRT2-p53 pathway. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound in various cancer models. Careful adherence to experimental details and animal welfare guidelines is essential for obtaining robust and reproducible results.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Tenovin-6: A Potent Inducer of Apoptosis for Cancer Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenovin-6 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2.[1] By inhibiting these sirtuins, this compound promotes the hyperacetylation and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates pro-apoptotic genes, leading to programmed cell death, or apoptosis. This mechanism of action makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, alongside quantitative data and a summary of its signaling pathway.
Data Presentation
The pro-apoptotic effects of this compound have been demonstrated across a variety of cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| REH | Acute Lymphoblastic Leukemia | ~5 | [2] |
| NALM-6 | Acute Lymphoblastic Leukemia | ~5 | [2] |
| 92.1 | Uveal Melanoma | ~10 | [3] |
| Mel 270 | Uveal Melanoma | ~10 | [3] |
| Omm 1 | Uveal Melanoma | ~10 | [3] |
| Omm 2.3 | Uveal Melanoma | ~10 | [3] |
Table 2: Induction of Apoptosis in Acute Lymphoblastic Leukemia (ALL) Cell Lines by this compound [2]
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| REH | 0 (Control) | 48 | ~5 |
| REH | 2.5 | 48 | ~20 |
| REH | 5 | 48 | ~40 |
| REH | 10 | 48 | ~60 |
| NALM-6 | 0 (Control) | 48 | ~8 |
| NALM-6 | 2.5 | 48 | ~25 |
| NALM-6 | 5 | 48 | ~50 |
| NALM-6 | 10 | 48 | ~70 |
Signaling Pathway
This compound induces apoptosis primarily through the inhibition of SIRT1 and SIRT2, leading to the activation of the p53 tumor suppressor protein. Activated p53 can then trigger the extrinsic pathway of apoptosis.
Experimental Protocols
Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry. The assay utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates or flasks
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine). Incubate for the desired period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Avoid using trypsin if possible, as it can damage the cell membrane. Collect both the detached and floating cells from the supernatant.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes. Discard the supernatant after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube. Add 5 µL of Annexin V-FITC.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 10 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.
-
Flow Cytometry Acquisition: Immediately analyze the samples on a flow cytometer. For FITC and PI, excitation is typically at 488 nm, with emission collected at ~530 nm (FITC) and >575 nm (PI).
-
Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). Gate the populations as follows:
-
Lower-left quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis).
-
Logical Framework for Experimental Design:
This compound is a valuable chemical probe for studying the role of sirtuins and p53 in apoptosis. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their studies and to accurately quantify its apoptotic effects using flow cytometry. The provided diagrams offer a clear visual representation of the underlying signaling pathway and experimental logic, facilitating a deeper understanding of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class III-specific HDAC inhibitor this compound induces apoptosis, suppresses migration and eliminates cancer stem cells in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Anti-proliferative Effects of Tenovin-6 using Colony Formation Assay
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term proliferative capacity of single cells.[1][2] This technique is particularly valuable in cancer research to determine the efficacy of cytotoxic agents by measuring their ability to inhibit the formation of colonies from individual cancer cells.[1][3] Tenovin-6 is a small molecule inhibitor of sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), which are class III histone deacetylases.[4][5] By inhibiting SIRT1 and SIRT2, this compound leads to the hyperacetylation and activation of the tumor suppressor protein p53, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7] These application notes provide a detailed protocol for utilizing the colony formation assay to quantify the anti-proliferative effects of this compound on cancer cell lines.
Principle of the Assay
The colony formation assay is based on the principle that a single viable cell, when plated at a low density, can proliferate and form a discrete colony of at least 50 cells.[1] The number of colonies formed is a measure of the cell's ability to maintain its reproductive integrity. When cells are treated with a cytotoxic agent like this compound, a reduction in the number and size of colonies compared to an untreated control indicates the compound's anti-proliferative and/or cytotoxic activity. The results are often expressed as a surviving fraction, which is the ratio of the plating efficiency of the treated cells to that of the control cells.[8]
Data Presentation
The anti-proliferative effect of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits colony formation by 50%. The following table summarizes the IC50 values of this compound in various gastric cancer cell lines after 72 hours of treatment.
| Cell Line | p53 Status | IC50 (µM) |
| AGS | Wild-type | 0.005 |
| AGS-EBV | Wild-type | 0.035 |
| SNU-1 | Wild-type | 0.226 |
| HGC-27 | Mutant | 0.531 |
| N87 | Mutant | 0.812 |
| KATO-III | Null | 1.055 |
| SNU-719 | Wild-type | 2.038 |
Data synthesized from a study on the heterogeneous responses of gastric cancer cell lines to this compound.[6]
Experimental Protocols
This section provides a detailed methodology for conducting a colony formation assay with this compound treatment.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixation solution (e.g., 100% methanol or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol
-
Cell Preparation and Seeding: a. Culture the selected cancer cell line to approximately 70-80% confluency. b. Aspirate the culture medium and wash the cells with PBS. c. Detach the cells using Trypsin-EDTA and neutralize with complete culture medium. d. Centrifuge the cell suspension and resuspend the pellet in fresh medium. e. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. f. Prepare a single-cell suspension and seed the cells into 6-well plates at a predetermined optimal density (typically 200-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
This compound Treatment: a. Allow the cells to adhere to the plate for 24 hours in the incubator. b. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. c. Aspirate the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: a. Incubate the plates for the desired treatment duration. A common treatment period is 24 to 72 hours. b. After the treatment period, aspirate the medium containing this compound and replace it with fresh, drug-free complete culture medium. c. Continue to incubate the plates for a total of 7 to 14 days, or until visible colonies are formed in the control wells. Change the medium every 2-3 days to ensure adequate nutrient supply.
-
Fixation and Staining: a. Once the colonies in the control wells are of a sufficient size (at least 50 cells per colony), aspirate the medium from all wells. b. Gently wash the wells twice with PBS. c. Add 1-2 mL of fixation solution to each well and incubate for 10-20 minutes at room temperature. d. Aspirate the fixation solution and allow the plates to air dry completely. e. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Carefully remove the staining solution and wash the wells with tap water until the background is clear. g. Allow the plates to air dry.
-
Colony Counting and Data Analysis: a. Scan or photograph the plates to document the results. b. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. This can be done manually using a microscope or with automated colony counting software. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
- PE = (Number of colonies formed / Number of cells seeded) x 100%
- SF = PE of treated cells / PE of control cells d. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Experimental Workflow for Colony Formation Assay
Caption: Workflow of the colony formation assay with this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Application Notes and Protocols for Immunohistochemical Analysis of SIRT1 Following Tenovin-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1), a class III histone deacetylase, is a key regulator of cellular processes including stress response, metabolism, and longevity. Its activity is implicated in various diseases, particularly cancer, where it often promotes cell survival and chemoresistance.[1][2] Tenovin-6 is a cell-permeable small molecule that functions as a potent inhibitor of the deacetylase activity of SIRT1 and SIRT2.[3] By inhibiting SIRT1, this compound can induce the acetylation and activation of tumor suppressor proteins, such as p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and subcellular localization of specific proteins within the context of tissue architecture. This document provides detailed application notes and protocols for the immunohistochemical analysis of SIRT1 in cells and tissues following treatment with this compound.
Principle of the Application
The primary mechanism of this compound is the inhibition of SIRT1's enzymatic activity, not the alteration of its protein expression levels.[4] Therefore, immunohistochemical staining for SIRT1 following this compound treatment is not expected to show a significant change in the overall intensity of SIRT1 staining. However, IHC remains a critical application for several reasons:
-
Baseline Expression Profiling: To determine the endogenous expression levels and subcellular localization of SIRT1 in the target cells or tissues prior to and after this compound treatment. This is crucial as SIRT1 is often overexpressed in various tumors.[1][5]
-
Confirming Target Cell Population: To identify the specific cell types within a heterogeneous tissue sample that express SIRT1 and are therefore potential targets for this compound.
-
Assessing Subcellular Localization: To observe if this compound treatment induces any changes in the subcellular localization of SIRT1, which is predominantly nuclear.[6]
-
Correlative Analysis: To correlate SIRT1 expression levels with the expression of downstream markers of this compound activity, such as acetylated p53 or apoptosis markers (e.g., cleaved caspase-3), in adjacent tissue sections.
Data Presentation
While quantitative analysis of SIRT1 IHC staining intensity is not expected to show significant changes post-treatment, it is good practice to perform semi-quantitative scoring to confirm this. The following table provides a template for recording such data.
Table 1: Semi-Quantitative Analysis of SIRT1 Expression
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | Subcellular Localization (Nuclear/Cytoplasmic) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control Tissue | |||
| Negative Control |
Staining intensity can be scored as: 0 (no staining), 1+ (weak), 2+ (moderate), 3+ (strong).
Table 2: Expected IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gastric Cancer Cell Lines | Gastric Cancer | 2.34 - 4.28 | [4] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1-10 µM).
-
Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
II. Immunohistochemistry Protocol for SIRT1
This protocol is for paraffin-embedded tissue sections. Modifications for cultured cells on coverslips are noted.
A. Sample Preparation and Fixation
-
For Tissues:
-
Fix tissue samples in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
-
For Cultured Cells:
-
Gently wash the coverslips with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
B. Deparaffinization and Rehydration (for tissue sections)
-
Incubate slides in xylene: 2 x 5 minutes.
-
Incubate in 100% ethanol: 2 x 3 minutes.
-
Incubate in 95% ethanol: 1 x 3 minutes.
-
Incubate in 70% ethanol: 1 x 3 minutes.
-
Rinse with distilled water.
C. Antigen Retrieval (for tissue sections)
-
Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with distilled water and then with PBS.
D. Staining Procedure
-
Peroxidase Block: Incubate sections/cells with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain the blocking solution and incubate with a primary antibody against SIRT1 (use a validated antibody at the manufacturer's recommended dilution) overnight at 4°C in a humidified chamber.
-
Washing: Wash slides/coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash slides/coverslips three times with PBS for 5 minutes each.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Washing: Wash slides/coverslips three times with PBS for 5 minutes each.
-
Chromogen Development: Add 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired brown color intensity is reached (monitor under a microscope).
-
Counterstaining: Rinse with distilled water and counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting (for tissue sections): Dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Mounting (for cultured cells): Mount coverslips onto glass slides using an aqueous mounting medium.
E. Visualization
-
Examine the slides under a light microscope. SIRT1 staining is expected to be predominantly nuclear. The intensity and percentage of positive cells can be scored semi-quantitatively.
Visualizations
References
- 1. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of a Sirtuin Inhibitor, this compound, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of SIRT1 Limits Self-Renewal and Oncogenesis by Inducing Senescence of Liver Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tenovin-6 solubility issues in aqueous media
Welcome to the technical support center for Tenovin-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] It is also known to inhibit Sirtuin 3 (SIRT3) to a lesser extent.[1][3][4] By inhibiting these sirtuins, this compound can lead to the activation of the p53 tumor suppressor pathway.[1][2][5] Some studies have also shown that this compound can induce apoptosis and inhibit autophagy, which may be independent of its effects on SIRT1/2 and p53.[6][7]
Q2: I'm having trouble dissolving this compound in aqueous buffers for my cell culture experiments. Why is this happening?
A2: Although this compound is described as a more water-soluble analog of Tenovin-1, it can still exhibit limited solubility in purely aqueous solutions like PBS or cell culture media, especially at higher concentrations.[1][2] Precipitation can occur when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer. This is a common issue with many small molecule inhibitors.[8]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3][4][5] It is highly soluble in DMSO at concentrations up to 98 mg/mL (215.55 mM).[1] For optimal results, it is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q4: Can I dissolve this compound directly in water or ethanol?
A4: While some sources state a high solubility in warmed water (98 mg/mL), preparing a primary stock solution in water is generally not recommended as it may not be stable.[1][9] this compound is reported to be insoluble in ethanol.[1][9]
Q5: How should I store my this compound stock solution?
A5: this compound powder is stable for up to 3 years when stored at -20°C.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1] Aqueous solutions should not be stored for more than one day.[3]
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my cell culture media.
-
Probable Cause: The final concentration of this compound in your aqueous media is too high, or the percentage of DMSO is too low to maintain its solubility.
-
Solution 1: Decrease the final concentration. Try using a lower final concentration of this compound in your experiment. The effective concentration in cell-based assays is often in the low micromolar range (e.g., 1-10 µM).[4][6]
-
Solution 2: Increase the final DMSO concentration (with caution). While increasing the final DMSO concentration in your culture media can help with solubility, it's important to keep it below a level that is toxic to your cells (typically <0.5%).
-
Solution 3: Use a pre-dilution step. Instead of adding the concentrated DMSO stock directly to your full volume of media, first, dilute the stock into a smaller volume of media, gently mix, and then add this intermediate dilution to the final volume.
-
Solution 4: Warm the media. Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.[4][10]
Issue: I am observing inconsistent results in my experiments.
-
Probable Cause: This could be due to incomplete dissolution of this compound or degradation of the compound.
-
Solution 1: Ensure complete initial dissolution. When preparing your DMSO stock, ensure the powder is completely dissolved. You can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period.[4][10]
-
Solution 2: Prepare fresh dilutions. Always prepare fresh dilutions of this compound in your aqueous buffer or media for each experiment from a frozen stock. Do not store this compound in aqueous solutions.[3]
-
Solution 3: Use fresh DMSO. Use fresh, high-purity, anhydrous DMSO to prepare your stock solution as absorbed moisture can decrease the solubility of this compound.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 98 mg/mL[1] | 215.55 mM[1] | Use fresh, anhydrous DMSO.[1] |
| Water | 98 mg/mL (warmed)[1][9] | 215.55 mM[1][9] | Warming to 50°C may be required. Aqueous solutions are not stable for long-term storage.[3][11] |
| Ethanol | Insoluble[1][9] | N/A | Not a suitable solvent. |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ |
| SIRT1 | 21 µM[1][4][5] |
| SIRT2 | 10 µM[1][4][5] |
| SIRT3 | 67 µM[1][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
To aid dissolution, gently vortex the solution and/or warm the tube at 37°C for 10-15 minutes.[4][10] A brief sonication in a water bath can also be used.[4][10]
-
Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to create an intermediate concentration. This helps to avoid precipitation upon direct dilution into a large volume.
-
Add the final diluted this compound solution to your cell culture plates. Ensure the final DMSO concentration is non-toxic to your cells (generally below 0.5%).
-
Gently mix the contents of the wells after adding the compound.
-
Always prepare fresh working solutions for each experiment. Do not store this compound in aqueous media.
-
Protocol 3: Formulation for In Vivo Injections
A common formulation for intraperitoneal (i.p.) injection in mice involves a co-solvent system to maintain solubility.[1]
-
Materials:
-
This compound stock solution (e.g., 98 mg/mL in DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O
-
-
Procedure (for a 1 mL final volume):
-
In a sterile tube, add 50 µL of a 98 mg/mL clarified this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
This formulation should be prepared fresh immediately before use.[1]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. selleck.co.jp [selleck.co.jp]
Tenovin-6 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Tenovin-6 in cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a specific SIRT1/SIRT2 inhibitor, but we are observing cytotoxicity in our cancer cell line that doesn't correlate with Sirtuin inhibition. What could be the cause?
A1: This is a documented observation. While this compound does inhibit SIRT1 and SIRT2, its potent cytotoxic effects in several cancer cell lines, such as Diffuse Large B-cell Lymphoma (DLBCL), have been shown to be independent of SIRT1, SIRT2, and SIRT3 activity.[1] A primary off-target effect of this compound is the inhibition of autophagy.[1][2] Specifically, this compound impairs autophagic flux, leading to an accumulation of autophagosomes and subsequent cell death.[2][3] Therefore, the observed cytotoxicity is likely due to the disruption of the autophagy pathway.
Q2: We see an increase in LC3B-II levels after this compound treatment and assumed it was inducing autophagy. However, our cell viability is decreasing. Is this expected?
A2: Yes, this is an expected, yet counterintuitive, finding. The increase in microtubule-associated protein 1 light chain 3B (LC3B)-II is not due to the induction of autophagy but rather the blockade of the autophagic process at a late stage.[1][2] this compound inhibits the fusion of autophagosomes with lysosomes or impairs the degradation of the autolysosomal contents.[2] This leads to the accumulation of LC3B-II and is a hallmark of inhibited autophagic flux, which is detrimental to the cell and can lead to apoptosis.
Q3: Is the p53 activation by this compound the primary driver of its anti-cancer effects?
A3: Not always. This compound was initially identified as a p53 activator through the inhibition of SIRT1-mediated deacetylation.[1][4] It can increase p53 acetylation and the transcription of p53 target genes like p21, PUMA, and BAX in some cell lines.[5] However, in several cancer cell lines, the cytotoxic effects of this compound are observed to be independent of p53 status.[1] For instance, in DLBCL cells, this compound's inhibitory effects on proliferation and survival are not linked to p53 activation.[1] Therefore, while p53 activation is a known activity of this compound, it is not universally the main mechanism of its anti-proliferative action.
Q4: We are designing an experiment to study the on-target (Sirtuin inhibition) vs. off-target effects of this compound. What concentrations are recommended?
A4: The concentration of this compound is critical for distinguishing between on-target and off-target effects. The IC50 values for sirtuin inhibition are in the micromolar range. For comparing on-target versus off-target effects, it is advisable to use a concentration range that covers both. For example, lower concentrations (1-10 µM) may be sufficient to observe effects on p53 acetylation in sensitive cell lines, while higher concentrations (5-20 µM) are often used to study the more pronounced effects on autophagy and cytotoxicity. It is recommended to perform a dose-response curve in your specific cell line to determine the optimal concentrations for your experiments.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuins
| Target | IC50 (µM) |
| SIRT1 | 21[2][4] |
| SIRT2 | 10[2][4] |
| SIRT3 | 67[2][4] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line Type | Assay | Effective Concentration (µM) | Observed Effect |
| DLBCL (OCI-Ly1, DHL-10, U2932, RIVA, HBL1, OCI-Ly10) | Proliferation Assay | 1 - 10[1][2] | Dose- and time-dependent inhibition of cell proliferation.[1] |
| Acute Lymphoblastic Leukemia (ALL) | Apoptosis Assay | 1 - 10[5] | Induction of apoptosis. |
| Gastric Cancer (GC) | Cell Cycle Analysis | Not Specified | G1 or S phase arrest depending on the cell line.[6] |
| Yeast (S. cerevisiae) | Growth Inhibition | 30 (IC50)[2][4] | Inhibition of growth. |
Experimental Protocols
Protocol 1: Western Blot for LC3B-II Accumulation
This protocol is to determine if this compound is inhibiting autophagic flux in your cell line.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours). To confirm the block in autophagic flux, include a positive control for autophagy induction (e.g., rapamycin or starvation) and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7, then add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the levels of LC3B-II (the lower band) to LC3B-I (the upper band) or a loading control (e.g., GAPDH or β-actin). An accumulation of LC3B-II in the presence of this compound, especially when compared to the autophagy inducer alone, indicates a block in autophagic flux.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound via SIRT1/SIRT2 inhibition.
Caption: Off-target effect of this compound on the autophagy pathway.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Tenovin-6 Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Tenovin-6. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to three years. If dissolved in a solvent such as DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month.[1]
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in both DMSO (up to 98 mg/mL) and water (up to 98 mg/mL).[1] For cell-based assays, a common practice is to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize solubility issues.[1] When preparing aqueous solutions, warming the solution in a 50°C water bath can aid dissolution. Avoid using moisture-absorbing DMSO as it can reduce solubility.[1] For in vivo studies, specific formulation protocols should be followed, which may involve co-solvents like PEG300 and Tween 80. These working solutions should be prepared fresh and used immediately for best results.[1]
Q3: Is this compound stable in aqueous solutions?
A3: While this compound is water-soluble, aqueous solutions are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.[2] The stability of this compound in aqueous solutions can be influenced by pH.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a small molecule that activates the p53 tumor suppressor pathway. It achieves this by inhibiting the protein deacetylase activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), and to a lesser extent, Sirtuin 3 (SIRT3).[3][4] By inhibiting these sirtuins, this compound leads to an increase in the acetylation of p53, which enhances its stability and transcriptional activity.[3] Additionally, this compound has been reported to inhibit autophagy.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity of this compound in experiments. | Improper storage leading to degradation. | Ensure this compound powder is stored at -20°C and stock solutions at -80°C. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inaccurate concentration of the working solution. | Verify the calculations for dilutions. Use a calibrated pipette for accurate measurements. Consider verifying the concentration of the stock solution using UV-Vis spectrophotometry if a reference standard is available. | |
| Interaction with components in the experimental medium. | Review the composition of your cell culture medium or buffer for any components that might interact with or degrade this compound. | |
| Precipitation of this compound in aqueous buffers or media. | Poor solubility at the working concentration or in the specific buffer. | Ensure the final concentration of DMSO or other organic solvents is compatible with your experimental system and does not exceed cytotoxic levels. Gentle warming and vortexing can aid dissolution. If precipitation persists, consider preparing a fresh, more dilute solution. |
| pH of the solution affecting solubility. | Check the pH of your final solution. Although specific data for this compound is limited, the solubility of similar compounds can be pH-dependent. | |
| Inconsistent results between experiments. | Degradation of this compound in working solutions. | Prepare fresh working solutions from a properly stored stock solution immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Photodegradation. | Protect this compound solutions from direct light, especially during long incubation periods. Use amber-colored tubes or cover plates with foil. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | [1] |
| Aqueous Solution | 4°C | Not recommended for more than 1 day | [2] |
Table 2: General Conditions for Forced Degradation Studies of Small Molecules
| Stress Condition | Typical Reagents and Conditions | Purpose | Reference |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 70°C, up to 7 days | To assess stability in acidic environments. | [5][6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 70°C, up to 7 days | To assess stability in basic environments. | [5][6] |
| Oxidation | 0.1% to 3% H₂O₂, room temperature, up to 7 days | To evaluate susceptibility to oxidation. | [5][6] |
| Thermal Degradation | 40°C to 80°C (solid or solution) | To determine the effect of heat on stability. | [6] |
| Photodegradation | Exposure to UV (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux hours) | To assess light sensitivity. | [5] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions. The goal is to induce a target degradation of 5-20%.[7]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place the this compound stock solution in a temperature-controlled oven at 80°C for a defined period. A solid sample of this compound powder should also be subjected to the same conditions.
-
Photodegradation: Expose the this compound stock solution in a photochemically transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
A stability-indicating method is crucial for separating the parent drug from its degradation products.[8]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[8]
-
Mobile Phase: A gradient elution is often necessary to separate multiple components. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8] The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase.
-
Flow Rate: A flow rate of 1.0 mL/min is common.[8]
-
Detection Wavelength: The detection wavelength should be set at the λmax of this compound, which can be determined using a UV-Vis spectrophotometer.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) can improve reproducibility.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products by analyzing the stressed samples from the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy: Determine the recovery of this compound from a spiked placebo sample.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Visualizations
Caption: this compound signaling pathway.
References
- 1. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule SIRT1 activators for the treatment of aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Tenovin-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Tenovin-6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has a dual mechanism of action. It is known to inhibit the NAD+-dependent deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), and to a lesser extent SIRT3.[1][2] This inhibition leads to the hyperacetylation of SIRT1/SIRT2 substrates, including the tumor suppressor protein p53.[3] Increased acetylation of p53 at lysine 382 enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[4]
Independently of its effects on sirtuins and p53, this compound is also a potent inhibitor of autophagy.[1][5][6] It blocks autophagic flux by impairing lysosomal function and acidification, which prevents the degradation of autophagosomes.[6][7] This leads to the accumulation of autophagic vesicles and the marker protein LC3B-II.[6]
Q2: Why do I observe different IC50 values for this compound across different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines due to several factors:
-
p53 Status: Cell lines with wild-type p53 may be more sensitive to the SIRT1/p53-mediated apoptotic effects of this compound.[4] However, this compound can still induce cell death in p53-mutant or null cells, often through the inhibition of autophagy or other off-target effects.[5][8]
-
Sirtuin Expression Levels: The expression levels of SIRT1 and SIRT2 can differ between cell lines, influencing the efficacy of this compound's primary mechanism.
-
Dependence on Autophagy: The reliance of a particular cell line on autophagy for survival can impact its sensitivity to this compound's autophagy-inhibiting effects.
-
Metabolic Rate: The metabolic state of the cells can influence the effectiveness of compounds that target metabolic pathways.
Q3: I see an increase in LC3B-II after this compound treatment. Does this mean autophagy is induced?
An increase in the lipidated form of LC3 (LC3-II) is a hallmark of autophagosome formation. However, it does not distinguish between the induction of autophagy and the blockage of autophagic flux.[6] this compound is known to inhibit the later stages of autophagy by impairing lysosomal degradation of autophagosomes.[6][7] This blockage leads to an accumulation of autophagosomes and, consequently, an increase in LC3B-II levels. Therefore, observing elevated LC3B-II after this compound treatment is indicative of autophagy inhibition, not induction. To confirm this, it is recommended to perform an autophagy flux assay.[9]
Q4: Is the effect of this compound always dependent on its inhibition of SIRT1/SIRT2?
No, several studies have demonstrated that this compound can exert its effects independently of SIRT1 and SIRT2.[5][6] For instance, the inhibition of cell proliferation and the induction of apoptosis by this compound have been observed in cells where knockdown of SIRT1 and SIRT2 had no effect.[5] These sirtuin-independent effects are often attributed to the potent inhibition of autophagy by this compound.[5][6]
Troubleshooting Guide
Issue 1: this compound Precipitates in Cell Culture Medium
Possible Causes:
-
Poor Solubility: this compound has limited solubility in aqueous solutions.[1]
-
Improper Stock Solution Preparation: Incorrect solvent or concentration can lead to precipitation upon dilution in media.
-
Temperature Changes: Repeated freeze-thaw cycles of the stock solution can cause the compound to precipitate.[1]
-
Media Components: Certain components in the cell culture medium may interact with this compound, reducing its solubility.
Solutions:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[1] Ensure the powder is completely dissolved by warming the tube at 37°C for 10 minutes and/or sonicating briefly.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Working Solution Preparation:
-
When preparing the working concentration, dilute the DMSO stock directly into pre-warmed cell culture medium.
-
Vortex or pipette vigorously immediately after adding the stock to the medium to ensure rapid and even dispersion.
-
The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Visual Inspection:
-
Always inspect the culture medium for any signs of precipitation after adding this compound, both by eye and under a microscope.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Causes:
-
Dual Mechanism of Action: The dual and sometimes opposing roles of SIRT1/p53 activation and autophagy inhibition can lead to variable outcomes depending on the cellular context and experimental conditions.
-
Compound Instability: this compound in aqueous solutions is not stable for more than a day.[1]
-
Cellular State: The confluency, passage number, and overall health of the cells can significantly impact their response to treatment.
-
Variability in Treatment Conditions: Inconsistent incubation times or compound concentrations will lead to variable results.
Solutions:
-
Dissecting the Mechanism:
-
To determine the contribution of the SIRT1/p53 pathway, compare the effects of this compound in cells with and without functional p53 (e.g., using isogenic cell lines or siRNA-mediated knockdown).
-
To investigate the role of autophagy, use it in combination with other autophagy modulators. For example, co-treatment with an autophagy inducer like rapamycin can help clarify the inhibitory effect of this compound on the autophagic process.[4]
-
Compare the phenotype induced by this compound with that of SIRT1 or SIRT2 knockdown to assess sirtuin-dependent effects.
-
-
Experimental Controls:
-
Standardized Protocols:
-
Always use freshly prepared dilutions of this compound for each experiment.
-
Maintain consistency in cell seeding density, treatment duration, and other experimental parameters.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| SIRT1 (human, purified) | 21 µM | [10] |
| SIRT2 (human, purified) | 10 µM | [10] |
| SIRT3 (human, purified) | 67 µM | [10] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (72h treatment) | Reference |
| REH | Acute Lymphoblastic Leukemia | Wild-type | 0.36 µM | [11] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-type | 2.5 µM | [11] |
| Primary ALL cells | Acute Lymphoblastic Leukemia | Various | ~2.03-17 µM (median 6.2 µM) | [11] |
| 92.1 | Uveal Melanoma | Not specified | 12.8 µM | [5] |
| Mel 270 | Uveal Melanoma | Not specified | 11.0 µM | [5] |
| Omm 1 | Uveal Melanoma | Not specified | 14.58 µM | [5] |
| Omm 2.3 | Uveal Melanoma | Not specified | 9.62 µM | [5] |
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Optimal seeding density should be determined empirically for each cell line but typically ranges from 1 x 10⁴ to 5 x 10⁴ cells/well for adherent cells and 0.5-1.0 x 10⁵ cells/ml for suspension cells.[12][13]
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh, pre-warmed culture medium. A typical concentration range to test is 0.1 µM to 20 µM.[5][11]
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][11]
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well containing 100 µL of medium.[14]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time may vary between cell lines.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for SIRT1, p53, Acetylated-p53, and LC3B
-
Cell Lysis:
-
After treatment with this compound for the desired time (e.g., 24 or 48 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT1, p53, acetylated-p53 (Lys382), LC3B, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Autophagy Flux Assay
-
Experimental Setup:
-
Seed cells and allow them to attach overnight.
-
Prepare four treatment groups:
-
Vehicle control (DMSO)
-
This compound
-
Bafilomycin A1 (a known inhibitor of autophagic flux, typically used at 100 nM)
-
This compound + Bafilomycin A1
-
-
-
Treatment:
-
Pre-treat the cells in groups 3 and 4 with Bafilomycin A1 for 1-2 hours.
-
Add this compound to groups 2 and 4 at the desired concentration.
-
Incubate all groups for a specified time (e.g., 6, 12, or 24 hours).
-
-
Analysis:
-
Harvest the cells and perform Western blotting for LC3B and p62/SQSTM1 as described above.
-
Interpretation:
-
An increase in LC3-II in the this compound group compared to the control indicates a block in autophagic flux.
-
A further increase in LC3-II in the this compound + Bafilomycin A1 group compared to the this compound alone group suggests that this compound may also have some inductive effect on autophagy initiation, although its primary effect is inhibitory.
-
p62 levels should also be monitored. An accumulation of p62 in the presence of this compound further supports the inhibition of autophagic degradation.[8]
-
-
Visualizations
Caption: SIRT1/p53 signaling pathway and the inhibitory action of this compound.
Caption: Autophagy pathway showing this compound's inhibitory effect on lysosomal function.
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound impairs autophagy by inhibiting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tenovin-6 cytotoxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tenovin-6 in their experiments. The information is tailored for scientists and drug development professionals to address specific issues that may arise during the investigation of this compound's cytotoxic effects on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic action?
A1: this compound exhibits a multi-faceted mechanism of action, primarily functioning as a small molecule inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent protein deacetylases.[1][2][3][4] By inhibiting these sirtuins, this compound leads to the hyperacetylation of various protein substrates. A key target is the tumor suppressor protein p53.[2][5] Acetylation of p53 at lysine 382 enhances its stability and transcriptional activity, leading to the activation of downstream targets that mediate cell cycle arrest and apoptosis.[2][5] Additionally, this compound has been reported to inhibit dihydroorotate dehydrogenase (DHODH), further contributing to its anti-proliferative effects.[3]
Q2: Does this compound show selective cytotoxicity towards cancer cells over normal cells?
A2: Several studies suggest that this compound exhibits a degree of selectivity for cancer cells. For instance, normal human dermal fibroblasts have been shown to be less sensitive to this compound compared to melanoma cells.[2] In normal cells, the primary effect of Tenovin-1 (a closely related analog) is largely cytostatic and reversible.[1] This selectivity may be attributed to the differential reliance of cancer cells on pathways regulated by SIRT1 and SIRT2 for survival and proliferation.
Q3: What are the expected cellular outcomes after treating cancer cells with this compound?
A3: Treatment of cancer cells with this compound typically leads to several key cellular outcomes, including:
-
Apoptosis: this compound induces programmed cell death in a variety of cancer cell lines.[6][7] This can occur through both p53-dependent and p53-independent mechanisms.
-
Cell Cycle Arrest: The compound can cause cell cycle arrest, often at the G1 or S phase, depending on the cell line.[6]
-
Autophagy Modulation: In some cancer cell types, this compound has been shown to impair autophagic flux, which can contribute to its cytotoxic effects.[6]
Q4: Can this compound be effective in cancer cells with mutant or null p53?
A4: Yes, while this compound can activate wild-type p53, its cytotoxic effects are not strictly dependent on a functional p53 pathway.[2] Studies have shown that this compound can induce apoptosis in cancer cells with mutant or null p53, often through alternative mechanisms such as the upregulation of death receptors like DR5.[7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in the same cancer cell line.
-
Possible Cause 1: Cell Density. The confluency of your cell culture at the time of treatment can significantly impact the apparent IC50 value.
-
Solution: Ensure you are seeding cells at a consistent density for every experiment. We recommend a starting density that allows for logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: this compound Solubility and Stability. this compound, while more water-soluble than its precursor Tenovin-1, can still present solubility challenges.[1] Improper dissolution or degradation can lead to variable effective concentrations.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure complete dissolution before adding to cell culture media.
-
-
Possible Cause 3: Assay Duration. The length of exposure to this compound will influence the IC50 value.
-
Solution: Standardize the incubation time for your cytotoxicity assays (e.g., 24, 48, or 72 hours) and maintain this consistency across all experiments.
-
Problem 2: No significant induction of apoptosis is observed after this compound treatment.
-
Possible Cause 1: Insufficient Concentration or Duration. The concentration of this compound and the treatment duration may not be optimal for inducing apoptosis in your specific cell line.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction. We recommend testing a range of concentrations (e.g., 1-20 µM) and time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: Cell Line Resistance. Your cell line may be inherently resistant to this compound-induced apoptosis.
-
Solution: Investigate alternative cell death mechanisms, such as cell cycle arrest or autophagy. You can also explore combination therapies, as this compound has been shown to sensitize cancer cells to other chemotherapeutic agents.
-
-
Possible Cause 3: Apoptosis Detection Method. The chosen method for detecting apoptosis may not be sensitive enough or timed correctly.
-
Solution: Use a combination of apoptosis assays, such as Annexin V/PI staining for early/late apoptosis and a caspase activity assay (e.g., Caspase-3/7). Ensure you are analyzing at appropriate time points post-treatment.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | p53 Status | IC50 (µM) | Reference |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | Wild-type | ~10 | [1] |
| ARN8 | Melanoma | Wild-type | <10 | [2] |
| HCT116 | Colorectal Carcinoma | Wild-type | ~5-10 | [2] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | ~5-10 | [2] |
| RIVA | Diffuse Large B-cell Lymphoma | - | ~10 | [8] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | - | ~5 | [8] |
| MKN-45 | Gastric Cancer | Wild-type | ~10 | [7] |
| NUGC-4 | Gastric Cancer | Wild-type | ~10 | [7] |
| KatoIII | Gastric Cancer | Null | ~10 | [7] |
| REH | Acute Lymphoblastic Leukemia | Wild-type | - | [5] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-type | - | [5] |
| Normal Cell Lines | ||||
| NHDF | Normal Human Dermal Fibroblasts | Wild-type | >10 (cytostatic) | [2] |
| MRC5 | Normal Human Lung Fibroblasts | Wild-type | Higher than cancer cells | - |
| Normal Intestinal Epithelial Cells | Normal Epithelial | Wild-type | Less sensitive than cancer cells | - |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay in a 6-well plate.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for p53 and Acetyl-p53
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p53 and acetyl-p53 (Lys382) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound signaling in cancer versus normal cells.
References
- 1. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Effects of a Sirtuin Inhibitor, this compound, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum on Tenovin-6 activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tenovin-6 in in vitro experiments. A key focus is the impact of serum on this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable small molecule that has been shown to have multiple biological activities. Primarily, it functions as an inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2][3] Inhibition of these sirtuins leads to the hyperacetylation of various protein substrates, including the tumor suppressor p53.[3] This can result in the activation of p53-mediated transcription, leading to cell cycle arrest and apoptosis.[3] Additionally, this compound has been reported to inhibit dihydroorotate dehydrogenase (DHODH) and modulate autophagic flux.[3][4]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. However, most published studies report using this compound in the range of 1-10 µM for cell-based assays.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does serum in the cell culture medium affect this compound activity?
A3: Serum, particularly its most abundant protein, albumin, can bind to small molecules, thereby reducing their free and active concentration in the culture medium. This compound has been shown to bind to human serum albumin (HSA).[5][6] This binding is a critical consideration as it can lead to a decrease in the effective concentration of this compound available to the cells. Consequently, higher concentrations of this compound may be required in serum-containing media to achieve the same biological effect as in serum-free or low-serum conditions.
Q4: Should I use serum-free medium for my this compound experiments?
A4: The decision to use serum-free medium depends on the specific research question and the cell type. If you are investigating the direct cellular effects of this compound without the confounding factor of serum protein binding, a serum-free or reduced-serum experiment is advisable. However, many cell lines require serum for optimal growth and viability. In such cases, it is important to be aware of the potential for serum interference and to maintain consistent serum concentrations across all experiments for reproducible results.
Q5: Are there known off-target effects of this compound?
A5: Yes. Besides its primary targets SIRT1 and SIRT2, this compound has been shown to inhibit SIRT3 to a lesser extent.[1][2][4] It also inhibits dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[2][4] Furthermore, this compound has been observed to inhibit autophagy.[3][7] Researchers should consider these additional activities when interpreting their results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no this compound activity observed in cell-based assays. | Serum Protein Binding: High concentrations of serum proteins (e.g., albumin in FBS) are binding to this compound, reducing its effective concentration. | 1. Increase the concentration of this compound. 2. Reduce the serum concentration in your culture medium (e.g., from 10% to 2% or 1%). Ensure your cells can tolerate the lower serum conditions. 3. For short-term experiments, consider a serum-free medium. 4. Perform a binding assay to quantify the extent of this compound binding to the serum used. |
| Compound Instability: this compound may be unstable in your culture medium over long incubation periods. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. 2. Minimize freeze-thaw cycles of the stock solution. 3. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| Cell Line Resistance: The cell line you are using may be inherently resistant to the effects of this compound. | 1. Test a range of this compound concentrations to generate a full dose-response curve. 2. Verify the expression of this compound targets (e.g., SIRT1, SIRT2, p53) in your cell line. 3. Consider using a positive control cell line known to be sensitive to this compound. | |
| Inconsistent results between experiments. | Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can have varying protein compositions, which can affect the extent of this compound binding. | 1. Purchase a large batch of a single FBS lot and use it for the entire set of experiments. 2. If you must switch lots, perform a bridging experiment to compare the effect of this compound in the presence of the old and new serum lots. |
| Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or incubation time can lead to variable responses. | 1. Standardize your cell culture protocols, including seeding density and passage number. 2. Ensure consistent incubation times for all experiments. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Target/Assay | Cell Line / Condition | IC50 (µM) | Reference |
| SIRT1 (biochemical assay) | Purified human enzyme | 21 | [1][2][4] |
| SIRT2 (biochemical assay) | Purified human enzyme | 10 | [1][2][4] |
| SIRT3 (biochemical assay) | Purified human enzyme | 67 | [1][2][4] |
| Cell Proliferation | OCI-Ly1 (DLBCL) | ~2.5 - 5 (at 72h) | [3] |
| Cell Proliferation | DHL-10 (DLBCL) | ~5 - 10 (at 72h) | [3] |
| Cell Proliferation | U2932 (DLBCL) | ~2.5 - 5 (at 72h) | [3] |
| Cell Proliferation | 92.1 (Uveal Melanoma) | 12.8 | [4] |
| Cell Proliferation | Mel 270 (Uveal Melanoma) | 11.0 | [4] |
Note: Cell-based IC50 values were determined in media containing fetal bovine serum.
Table 2: Binding Parameters of this compound to Human Serum Albumin (HSA)
| Parameter | Value | Reference |
| Binding Constant (Ka) | 1.302 x 10⁴ L·mol⁻¹ | [5] |
| Binding Site | Primarily Site I (hydrophobic pocket) | [5] |
| Primary Driving Force | Hydrophobic interactions | [5] |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity
-
Cell Seeding: Seed your cells of interest in 96-well plates at an appropriate density in their standard growth medium containing your usual concentration of FBS (e.g., 10%). Allow cells to adhere overnight.
-
Medium Exchange: The next day, carefully aspirate the medium and replace it with a series of media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0%).
-
This compound Treatment: To each serum concentration condition, add a range of this compound concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., DMSO) for each serum condition.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: For each serum concentration, calculate the IC50 value of this compound. A significant increase in the IC50 value with increasing serum concentration indicates that serum components are interfering with this compound activity.
Protocol 2: Sirtuin Inhibition Assay (Fluorogenic)
This protocol is a general guideline for a commercially available fluorogenic SIRT1/SIRT2 assay.
-
Reagent Preparation: Prepare assay buffer, a solution of the fluorogenic acetylated peptide substrate, and NAD+.
-
Enzyme Preparation: Dilute purified recombinant human SIRT1 or SIRT2 to the desired concentration in assay buffer.
-
This compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions, and the enzyme. Pre-incubate for a short period (e.g., 10 minutes) at the recommended temperature.
-
Reaction Initiation: Start the reaction by adding the NAD+ and fluorogenic peptide substrate solution to all wells.
-
Developing: After the desired reaction time, add the developing solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Caption: Impact of serum on the bioavailability of this compound.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How hydrophilic group affects drug-protein binding modes: Differences in interaction between sirtuins inhibitors Tenovin-1/Tenovin-6 and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-6 Technical Support Center: Troubleshooting Fluorescence-Based Assays
Welcome to the technical support center for researchers using Tenovin-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2] It is a more water-soluble analog of Tenovin-1.[2] By inhibiting SIRT1/SIRT2, this compound can lead to the activation of p53, which can induce apoptosis in cancer cells.[3][4][5] It is important to note that this compound has also been shown to inhibit SIRT3 and the enzyme dihydroorotate dehydrogenase (DHODH).[1][3]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Indirect (Biological) Interference: this compound is known to impair autophagy and disrupt lysosomal function by affecting the acidification of autolysosomes.[4] This can interfere with assays that rely on lysosomal pH or function, such as those using LysoTracker dyes or tandem fluorescent reporters like mCherry-GFP-LC3.
-
Direct (Spectral) Interference: Like many small molecules, this compound may possess intrinsic fluorescent properties that can overlap with the excitation or emission spectra of commonly used fluorophores (e.g., GFP, fluorescein, rhodamine). This can lead to artificially high background signals or quenching of the desired signal.[6][7][8] The specific excitation and emission spectra for this compound are not widely published, requiring empirical testing to determine the extent of any spectral overlap.
Q3: My fluorescence readings are inconsistent or higher than expected in this compound treated cells. What could be the cause?
This could be due to several factors:
-
Intrinsic Fluorescence of this compound: The compound itself may be fluorescent at the wavelengths used for your assay, leading to an additive signal.
-
Biological Effects: If you are using a probe that accumulates in acidic organelles (like LysoTracker), the alkalinizing effect of this compound on lysosomes can reduce the signal, which might be misinterpreted. Conversely, in assays monitoring autophagic flux, an accumulation of fluorescently-tagged proteins (like LC3) may be observed, indicating a blockage of autophagy rather than induction.
-
Light Scatter: At higher concentrations, precipitated compounds can cause light scatter, leading to artificially high readings in fluorescence plate readers.[7]
Q4: Which cell viability assays are known to be compatible with this compound?
Colorimetric assays that measure metabolic activity are a reliable alternative to fluorescence-based methods. The MTS assay has been successfully used to determine cell viability in the presence of this compound.[5][9] The MTT assay is another robust, non-fluorescent alternative that measures mitochondrial reductase activity.[10][11]
Q5: Are there specific fluorescence-based assays I should be cautious with?
Yes, exercise caution with the following:
-
Lysosomal pH Probes (e.g., LysoTracker): this compound can directly interfere with lysosomal acidification, which will impact the readout of these dyes.
-
Autophagy Flux Assays (e.g., mCherry-GFP-LC3): this compound blocks autophagic flux, leading to an accumulation of autophagosomes. This can be misinterpreted as autophagy induction if not carefully controlled and validated with other methods.
-
Assays Using Blue or Green Fluorophores: While the exact spectrum of this compound is not available, many organic small molecules show fluorescence in the blue-green region of the spectrum.[7] Assays using DAPI, Hoechst, GFP, FITC, or Calcein AM should be carefully validated for interference.
Troubleshooting Guides
Issue 1: High Background Fluorescence or Unexpected Signal
If you observe an unexpected increase in fluorescence in wells containing this compound, follow this troubleshooting workflow.
Issue 2: Reduced Signal in Lysosomal Staining Assays (e.g., LysoTracker)
A reduced signal with lysosomal dyes is an expected outcome of this compound's biological activity.
-
Cause: this compound impairs the acidification of lysosomes. LysoTracker and similar acidic organelle stains require a low pH to accumulate and fluoresce brightly. The increase in lysosomal pH caused by this compound prevents dye accumulation, leading to a weaker signal.
-
Solution: This is not an artifact but a measure of this compound's on-target effect on lysosomal function. Do not interpret this as a loss of lysosomes or poor staining. If you need to visualize lysosomes independently of pH, consider using immunofluorescence against lysosomal membrane proteins like LAMP1.
Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary targets. This is useful for determining appropriate concentrations for your experiments.
| Target | IC50 (µM) |
| SIRT1 (human) | 21 |
| SIRT2 (human) | 10 |
| SIRT3 (human) | 67 |
| Data compiled from multiple sources.[1][2] |
Key Signaling Pathway
This compound primarily functions by inhibiting SIRT1 and SIRT2, which leads to the hyperacetylation of various proteins, including p53. Acetylated p53 is more stable and transcriptionally active, leading to the expression of downstream targets that can induce cell cycle arrest or apoptosis.
Experimental Protocols
Protocol 1: Alternative Cell Viability Measurement using MTT Assay
This protocol provides a non-fluorescent method to assess cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases.[10]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Following treatment, carefully remove the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10]
-
Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[10]
-
Read Absorbance: Measure the absorbance at 590 nm (or a range between 570-600 nm). A reference wavelength of 630 nm can be used to subtract background.[10]
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Alternative Cell Viability Measurement using MTS Assay
This protocol uses a water-soluble tetrazolium salt (MTS), which is converted to a soluble formazan product, simplifying the procedure by removing the final solubilization step.[12][13][14]
Materials:
-
MTS solution (often supplied with an electron coupling reagent like PES)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Ensure the final volume in each well is 100 µL.
-
Add MTS Reagent: Add 20 µL of the combined MTS/PES solution directly to each well.[13][14]
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours. The incubation time should be optimized for your cell type.
-
Read Absorbance: Measure the absorbance at 490 nm.[13]
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ensuring complete Tenovin-6 removal after treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenovin-6. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on ensuring the complete removal of this compound after treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable small molecule that functions as a sirtuin inhibitor. It primarily targets SIRT1 and SIRT2, and to a lesser extent, SIRT3.[1][2] By inhibiting these NAD+-dependent deacetylases, this compound can lead to the hyperacetylation of various protein targets. One of the most well-characterized downstream effects of SIRT1/SIRT2 inhibition by this compound is the activation of the tumor suppressor protein p53 through the acetylation of lysine 382 (K382)[2][3]. Additionally, this compound has been shown to inhibit autophagic flux in a manner independent of its effects on sirtuins and p53.[4][5][6]
Q2: What are the common applications of this compound in research?
This compound is widely used in cancer research to study the roles of sirtuins and p53 in tumor cell proliferation, apoptosis, and senescence.[1][7][8] It is also utilized in studies investigating autophagy and its role in various diseases.[4][5][6] Furthermore, its potential as a therapeutic agent is being explored in various cancer models.[7][9][10]
Q3: How should I prepare and store this compound stock solutions?
For optimal results, this compound powder should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Ensuring Complete this compound Removal
A critical step in many experimental designs is the complete removal of a drug to study the reversibility of its effects. The following guide provides a protocol for this compound washout and methods to verify its removal.
Protocol for this compound Washout
This protocol is designed for cells cultured in multi-well plates or flasks.
Materials:
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS)
-
Pre-warmed, fresh complete culture medium
Procedure:
-
Aspirate the Medium: Carefully aspirate the this compound-containing culture medium from the cell culture vessel. To avoid detaching adherent cells, tilt the vessel and aspirate from the edge.
-
First Wash: Gently add a sufficient volume of pre-warmed, sterile PBS to cover the cell monolayer. Rock the vessel gently back and forth a few times. Aspirate the PBS.
-
Second Wash: Repeat the washing step with pre-warmed, sterile PBS to ensure maximum removal of residual this compound.
-
Third Wash (Optional but Recommended): For experiments highly sensitive to residual compound, a third wash with PBS can be performed.
-
Add Fresh Medium: Add the appropriate volume of pre-warmed, fresh complete culture medium to the cells.
-
Incubate: Return the cells to the incubator for the desired time to observe the reversal of this compound's effects.
Verification of this compound Removal
Direct measurement of residual this compound in the culture medium can be challenging without specialized equipment like LC-MS/MS. Therefore, indirect methods that assess the reversal of its biological effects are commonly used.
Q4: How can I confirm that this compound has been effectively removed?
To confirm the removal of this compound, you can monitor the reversal of its known biological effects. This can be achieved by assessing key downstream markers.
-
p53 Acetylation: Since this compound increases p53 acetylation at lysine 382 (Ac-p53 K382), a return to baseline levels of Ac-p53 after washout would indicate the removal of this compound's inhibitory effect on SIRT1. This can be assessed by Western blotting.
-
SIRT2 Substrate Acetylation: The acetylation level of α-tubulin, a known substrate of SIRT2, can be monitored. A decrease in acetylated α-tubulin levels after washout would suggest the restoration of SIRT2 activity.
-
Autophagic Flux: this compound is known to block autophagic flux. The restoration of this cellular process after washout can be monitored. Assays that measure autophagic flux, such as monitoring the degradation of LC3-II or using tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3), can be employed.[1][4][5][11][12] An increase in autophagic flux after washout would indicate the removal of the inhibitory effect of this compound.
Data Presentation: Expected Outcomes After Washout
| Parameter Assessed | Expected Outcome After Successful Washout | Primary Method of Detection |
| Acetylated p53 (K382) | Decrease to baseline levels | Western Blot |
| Acetylated α-tubulin | Decrease to baseline levels | Western Blot |
| Autophagic Flux (e.g., LC3-II turnover) | Increase/Restoration | Western Blot, Fluorescence Microscopy |
Troubleshooting Persistent this compound Effects
Q5: I have followed the washout protocol, but the cells still exhibit effects consistent with this compound treatment. What could be the reason?
Several factors could contribute to the persistence of this compound effects even after a thorough washout procedure.
-
Incomplete Washout: Although the protocol is designed to be robust, highly adherent cell lines or certain culture plastics might retain trace amounts of the compound. Consider increasing the number of washing steps or the volume of PBS used for each wash.
-
Cellular Retention: this compound, being a lipophilic molecule, might be retained within cellular membranes or compartments. This can lead to a slow release of the compound back into the cytoplasm, prolonging its effects.
-
Irreversible or Long-Lasting Downstream Effects: Some of the cellular processes initiated by this compound, such as the induction of apoptosis or senescence, may be irreversible or have long-lasting consequences that do not immediately cease upon removal of the initial stimulus. For example, if this compound has already triggered the apoptotic cascade, the process will likely continue to completion even after the drug is washed out.[7][10]
-
Slow Reversal of Epigenetic Modifications: The acetylation changes induced by this compound on histones and other proteins may take time to be reversed by other cellular deacetylases.
Q6: What can I do if I suspect incomplete washout or cellular retention?
If you suspect that residual this compound is the cause of persistent effects, you can try the following:
-
Extended Washout: After the initial washes, incubate the cells in fresh medium for a short period (e.g., 30-60 minutes) and then repeat the entire washout procedure. This may help to remove any compound that has leached out from the cells or the plastic.
-
Use of a "Sink": In some cases, adding a small amount of a lipophilic, inert substance to the washout medium (e.g., a low concentration of serum or albumin in the PBS wash) can help to "pull" the retained compound out of the cells. This should be optimized for your specific cell type to avoid unwanted effects.
-
Direct Quantification (Advanced): If available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to detect and quantify trace amounts of this compound in the culture medium after washout.[6][13][14][15][16]
Visualizing Key Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and subsequent apoptosis or cell cycle arrest. It also independently inhibits autophagic flux.
Experimental Workflow for this compound Washout and Verification
Caption: A step-by-step workflow for the removal of this compound from cell culture and subsequent verification of its removal through biological assays.
Troubleshooting Logic for Persistent this compound Effects
Caption: A troubleshooting decision tree for addressing persistent cellular effects observed after a this compound washout procedure.
References
- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Autophagy Flux and Activity: Principles and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Revised Assay for Monitoring Autophagic Flux in Arabidopsis thaliana Reveals Involvement of AUTOPHAGY-RELATED9 in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. sciex.com [sciex.com]
- 15. lcms.cz [lcms.cz]
- 16. waters.com [waters.com]
Long-term stability of Tenovin-6 stock solutions
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Tenovin-6 stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs) on this compound Stock Solution Stability
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] this compound is readily soluble in DMSO, with reported solubilities up to 98 mg/mL.[1] It is crucial to use anhydrous, high-purity DMSO, as moisture can affect the long-term stability and solubility of the compound.[1] this compound is generally considered insoluble in ethanol.[1]
Q2: How should I store this compound powder and its stock solutions for optimal long-term stability?
A2: For optimal long-term stability, this compound in its powdered form should be stored at -20°C, where it can remain stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the storage conditions become more critical to prevent degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | N/A | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -80°C | Up to 1 year[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
Q3: Can I store this compound stock solutions at 4°C for short-term use?
A3: It is generally not recommended to store this compound stock solutions at 4°C for extended periods. While very short-term storage (a few hours) might not lead to significant degradation, for any storage beyond immediate use, it is best to adhere to the recommended -20°C or -80°C conditions to ensure the integrity and activity of the compound.
Q4: What are the signs of this compound degradation or instability in a stock solution?
A4: Visual signs of degradation or instability in a this compound stock solution can include a change in color or the appearance of precipitate or crystals. However, chemical degradation can occur without any visible changes. Therefore, if a stock solution has been stored improperly or for longer than the recommended duration, its activity may be compromised. For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored under optimal conditions.
Troubleshooting Guide
Problem 1: My this compound stock solution appears to have precipitated or formed crystals after storage at -20°C or -80°C.
-
Cause: The solubility of this compound, like many small molecules, decreases at lower temperatures. This can sometimes lead to the compound coming out of solution, especially if the stock concentration is high.
-
Solution: Before use, gently warm the vial to room temperature or briefly in a 37°C water bath. Vortex the solution thoroughly to ensure all the compound has redissolved. Visually inspect the solution to confirm that no particulates are present before making your working dilutions.
Problem 2: When I add my this compound DMSO stock solution to my aqueous cell culture medium or buffer, a precipitate forms.
-
Cause: This is a common issue known as "crashing out." this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can precipitate.
-
Solution:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium that is non-toxic to your cells (typically ≤0.5%).
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution in your culture medium or buffer.
-
Increase the volume of the final dilution: Add the this compound stock solution to a larger volume of media while vortexing or mixing to ensure rapid and even dispersion.
-
Prepare the working solution fresh: Prepare the final diluted working solution immediately before adding it to your cells to minimize the time the compound is in an aqueous environment where it might precipitate.
-
Problem 3: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Cause: This could be due to several factors related to the stability of the stock solution:
-
Improper storage: The stock solution may have been stored at an inappropriate temperature or for too long.
-
Repeated freeze-thaw cycles: This can lead to the degradation of the compound.
-
Degradation in working solution: this compound may not be stable for extended periods in your final aqueous experimental buffer or media.
-
-
Solution:
-
Confirm proper storage: Ensure that your stock solutions are stored at the recommended temperatures and for the appropriate duration.
-
Aliquot your stock solution: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Prepare working solutions fresh: Make your final dilutions immediately before each experiment.
-
Perform a positive control: If possible, include a positive control in your experiment to ensure that your assay system is working correctly.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions using HPLC
This protocol outlines a general procedure for conducting a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis to determine the purity and degradation of this compound over time.
1. Preparation of this compound Stock and Working Solutions:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
- From this stock, prepare working standard solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using an appropriate mobile phase as the diluent.
2. HPLC Method Parameters (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at an appropriate wavelength (determined by UV-Vis scan, typically near the absorbance maximum of this compound).
- Injection Volume: 10 µL.
- Column Temperature: 25°C.
3. Forced Degradation (Stress) Studies:
- To demonstrate that the HPLC method is "stability-indicating," perform forced degradation studies. This involves subjecting the this compound solution to harsh conditions to generate degradation products.
- Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
- Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
- Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.
4. Long-Term Stability Study:
- Store aliquots of the this compound DMSO stock solution at the desired temperatures (e.g., -20°C and -80°C).
- At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw an aliquot to room temperature.
- Prepare a working solution and inject it into the HPLC system.
- Calculate the percentage of the remaining this compound by comparing the peak area to that of the time 0 sample.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Overcoming Tenovian-6 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Tenovin-6 in cancer cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Reduced or Lack of Cancer Cell Response to this compound Treatment
Question: My cancer cell line shows minimal or no response to this compound, even at concentrations that are effective in other cell lines. What could be the reason, and how can I troubleshoot this?
Possible Causes and Solutions:
-
p53 Status of the Cell Line: this compound was initially identified as a p53 activator.[1][2] Therefore, cell lines with mutated or null TP53 genes may exhibit intrinsic resistance.
-
Troubleshooting Steps:
-
Verify p53 Status: Perform a western blot to determine the expression and acetylation status of p53 in your cell line. Compare wild-type, mutant, and null p53 cell lines.
-
Assess p53 Activation: Following this compound treatment, measure the levels of total p53, acetylated p53 (at lysine 382), and downstream targets like p21.[3] A lack of induction in these markers suggests a compromised p53 pathway.
-
Alternative Mechanisms: If p53 is non-functional, the cytotoxic effects of this compound may rely on its other reported mechanisms, such as SIRT1/SIRT2 inhibition or autophagy inhibition.[4]
-
-
-
Upregulation of Autophagy as a Survival Mechanism: Some studies suggest that this compound's primary anti-cancer effect is through the inhibition of autophagy.[4][5] If cancer cells have a highly active autophagic flux, they may be more resistant to this compound's inhibitory effects.
-
Troubleshooting Steps:
-
Monitor Autophagic Flux: Perform an LC3B turnover assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (like bafilomycin A1 or chloroquine) and measuring LC3B-II levels by western blot. An accumulation of LC3B-II in the presence of the inhibitor indicates active autophagic flux.
-
Combination Therapy with Autophagy Inhibitors: Co-treatment with a known autophagy inhibitor, such as chloroquine, has been shown to enhance the cytotoxic effects of this compound.[6] This suggests that a more complete shutdown of the autophagy pathway can overcome resistance.
-
-
Issue 2: Acquired Resistance to this compound After Initial Sensitivity
Question: My cancer cell line was initially sensitive to this compound, but after prolonged treatment, it has developed resistance. What are the potential mechanisms, and how can I address this?
Possible Causes and Solutions:
-
Alterations in Drug Target Expression or Activity: Although not specifically documented for this compound, a common mechanism of acquired resistance is the alteration of the drug's target.[7][8]
-
Troubleshooting Steps:
-
Assess SIRT1 and SIRT2 Levels: Perform western blotting to compare the expression levels of SIRT1 and SIRT2 in sensitive versus resistant cells.
-
Measure Sirtuin Activity: Use a SIRT1 activity assay to determine if there are functional changes in the enzyme in resistant cells.
-
-
-
Increased Drug Efflux: Cancer cells can develop resistance by upregulating efflux pumps that actively remove the drug from the cell.[9]
-
Troubleshooting Steps:
-
Investigate Efflux Pump Inhibitors: While specific efflux pumps for this compound have not been identified, you can test the effect of broad-spectrum efflux pump inhibitors in combination with this compound to see if sensitivity is restored.
-
-
-
Activation of Bypass Signaling Pathways: Cancer cells can overcome the effects of a targeted therapy by activating alternative survival pathways.[10]
-
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to compare the signaling pathways that are active in sensitive versus resistant cells.
-
Combination Therapy: Based on the identified activated pathways, consider combination therapies. For example, if a pro-survival pathway regulated by a specific kinase is upregulated, a combination of this compound and an inhibitor of that kinase could be effective.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has multiple reported mechanisms of action. It was initially identified as an activator of the tumor suppressor p53.[1][2] It also functions as an inhibitor of the sirtuin family of deacetylases, specifically SIRT1 and SIRT2.[12] More recent studies suggest that its potent anti-cancer effects in some contexts are due to the inhibition of autophagic flux, independent of its effects on p53 and sirtuins.[4][5]
Q2: How does the p53 status of a cancer cell line affect its sensitivity to this compound?
A2: Cell lines with wild-type p53 are generally more sensitive to this compound due to its ability to activate the p53 pathway, leading to cell cycle arrest and apoptosis. However, this compound can still induce cell death in p53-mutant or null cells, likely through its other mechanisms of action like autophagy inhibition.[5] The genetic background of the cancer cells can influence the predominant mechanism of action.[6]
Q3: Can this compound be used in combination with other anti-cancer agents?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of this compound and overcome resistance.[13][14] Combining this compound with autophagy inhibitors like chloroquine has shown synergistic effects.[6] Additionally, combining it with frontline chemotherapeutic agents such as etoposide and cytarabine has been shown to sensitize cancer cells to these treatments.[15]
Q4: What are the recommended in vitro concentrations for this compound?
A4: The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. Published studies have used concentrations ranging from 1 µM to 10 µM.[16]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| REH | Acute Lymphoblastic Leukemia | Wild-type | ~1 | [15] |
| NALM-6 | Acute Lymphoblastic Leukemia | Wild-type | ~1 | [15] |
| HCT116 | Colon Cancer | Wild-type | Not Specified | [17] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Mutant | ~5 | [5] |
| DHL-10 | Diffuse Large B-cell Lymphoma | Mutant | ~5 | [5] |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
-
Materials:
-
96-well plate
-
Cancer cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][17]
-
2. Western Blot for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by this compound.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent.[18]
-
3. LC3B Turnover Assay (Western Blot)
This protocol measures autophagic flux.
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Antibodies: anti-LC3B, anti-β-actin
-
-
Procedure:
-
Plate cells and allow them to attach.
-
Treat cells with this compound alone, the lysosomal inhibitor alone, or a combination of both for the desired time. Include an untreated control.
-
Lyse the cells and perform a western blot as described above, probing for LC3B and a loading control.
-
Quantify the levels of LC3B-II (the lower band). An accumulation of LC3B-II in the presence of the lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. A lack of further accumulation with this compound and the inhibitor suggests a blockage of flux by this compound.[19][20]
-
Visualizations
Caption: Overview of this compound's multiple mechanisms of action in cancer cells.
Caption: A workflow for troubleshooting this compound resistance in cancer cells.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-p53 (Lys382) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. This compound impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming resistance to BRAFV600E inhibition in melanoma by deciphering and targeting personalized protein network alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to antibiotics mediated by target alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming resistance to targeted therapy with immunotherapy and combination therapy for metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kuickresearch.com [kuickresearch.com]
- 14. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 15. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 20. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tenovin-6 Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tenovin-6 in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of this compound?
This compound is known to inhibit the activity of several enzymes. Its primary targets are Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are NAD+-dependent protein deacetylases.[1] It also demonstrates inhibitory activity against Sirtuin 3 (SIRT3) and Dihydroorotate Dehydrogenase (DHODH).[1][2][3]
Q2: What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is crucial to use high-quality, anhydrous DMSO to prepare a concentrated stock solution.
Q3: What is a typical starting concentration for this compound in an enzymatic assay?
The effective concentration of this compound will vary depending on the specific enzyme and assay conditions. However, a common starting point for IC50 determination is in the low micromolar range. For example, the reported IC50 values for SIRT1 and SIRT2 are approximately 21 µM and 10 µM, respectively.[1]
Q4: Can the final concentration of DMSO in the assay affect the results?
Yes, the final concentration of DMSO in the enzymatic reaction can impact enzyme activity. While some studies show a minor impact of low DMSO concentrations on SIRT2 activity, it is generally recommended to keep the final DMSO concentration as low as possible, ideally below 1%, to avoid potential inhibition or denaturation of the enzyme.[4][5][6] Always include a vehicle control (buffer with the same final concentration of DMSO but without this compound) in your experiments.
Troubleshooting Guides
Issue 1: Low or No Inhibition by this compound
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound stock solutions are fresh and have been stored properly at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | The optimal pH for sirtuin and DHODH assays is typically around 8.0.[2][7][8][9] Verify the pH of your buffer and adjust if necessary. The buffering capacity of Tris-HCl is known to be temperature-dependent, which can lead to pH shifts when moving from room temperature to 4°C.[10] Consider using a buffer like HEPES, which has a more stable pKa across temperature changes.[10][11][12] |
| Suboptimal Buffer Composition | Some buffer components can interfere with the assay. For instance, phosphate buffers may interact with some enzymes.[10] Ensure your buffer composition is compatible with your target enzyme. See the recommended buffer conditions in the tables below. |
| Enzyme Inactivity | Confirm the activity of your enzyme preparation using a known inhibitor or activator. Ensure the enzyme has been stored correctly and has not lost activity. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially the enzyme and this compound solutions. |
| Precipitation of this compound | This compound, although more water-soluble than its analog Tenovin-1, may precipitate at high concentrations in aqueous buffers.[1] Visually inspect your assay wells for any signs of precipitation. If observed, consider lowering the final concentration of this compound or slightly increasing the DMSO concentration (while staying within an acceptable range). |
| Assay Plate Issues | Use high-quality, low-binding assay plates to minimize variability. Ensure consistent mixing in all wells. |
| Temperature Fluctuations | Maintain a stable temperature throughout the assay incubation period. Use a temperature-controlled incubator or water bath. |
Experimental Protocols & Data
Recommended Buffering Conditions
The optimal buffer for your this compound enzymatic assay will depend on the specific enzyme being studied. Below are summarized buffering conditions from various sources.
Table 1: Buffering Conditions for Sirtuin (SIRT1, SIRT2, SIRT3) Enzymatic Assays
| Parameter | Recommended Condition | Notes | Source(s) |
| Buffer | 50 mM Tris-HCl or 50 mM HEPES | HEPES is often preferred for its pH stability at different temperatures.[6][10][11][12] | [6][13] |
| pH | 8.0 | Optimal for sirtuin deacetylase activity. | [7][13] |
| Additives | 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mM DTT | Salts can help maintain protein stability and activity. DTT is a reducing agent that can prevent enzyme oxidation. | [6][13] |
| Final DMSO | < 1% (v/v) | To minimize effects on enzyme conformation and activity. | [1][6] |
Table 2: Buffering Conditions for Dihydroorotate Dehydrogenase (DHODH) Enzymatic Assay
| Parameter | Recommended Condition | Notes | Source(s) |
| Buffer | 50 mM Tris-HCl or 200 mM K₂CO₃-HCl | Tris-HCl is a common choice. K₂CO₃-HCl has also been shown to be effective. | [2][8][9] |
| pH | 8.0 | Optimal for DHODH enzymatic activity. | [2][8][9] |
| Additives | 150 mM KCl, 0.1% Triton X-100, 100 µM Coenzyme Q10 | KCl maintains ionic strength. Triton X-100 is a non-ionic detergent that can prevent aggregation. Coenzyme Q10 acts as an electron acceptor.[8] | [2][8] |
| Final DMSO | < 0.5% (v/v) | To minimize interference with the assay. | [2] |
Detailed Methodologies
Sirtuin Fluorogenic Assay Protocol (General)
This protocol is a generalized procedure based on commercially available kits like the Fluor de Lys® system.
-
Prepare Assay Buffer: Prepare a 1X Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) and supplement with 1 mM DTT just before use.
-
Prepare Reagents:
-
This compound: Prepare serial dilutions of this compound in 100% DMSO. Then, dilute further in the 1X Sirtuin Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme: Dilute the sirtuin enzyme (e.g., SIRT1 or SIRT2) to the appropriate concentration in cold 1X Sirtuin Assay Buffer.
-
Substrate and NAD+: Prepare a solution containing the fluorogenic peptide substrate and NAD+ in 1X Sirtuin Assay Buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add the diluted enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/NAD+ solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution containing a protease that cleaves the deacetylated substrate.
-
Incubate for an additional 15 minutes at 37°C.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
DHODH Enzymatic Assay Protocol (General)
This protocol is based on a spectrophotometric assay monitoring the reduction of a dye.
-
Prepare Enzyme Buffer: Prepare a 1X Enzyme Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Prepare Reagents:
-
This compound: Prepare serial dilutions of this compound in 100% DMSO. Further dilute in the 1X Enzyme Buffer to the desired final concentrations, ensuring the final DMSO concentration is below 0.5%.
-
DHODH Enzyme: Dilute recombinant human DHODH to the working concentration (e.g., 6 nM) in the 1X Enzyme Buffer.
-
Reaction Mixture: Prepare a reaction mixture containing Dihydroorotate (DHO), 2,3-dimethoxy-5-methyl-p-benzoquinone, and 2,6-dichlorophenolindophenol sodium salt (DCIP) in the 1X Enzyme Buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions or vehicle control to the wells of a 96-well plate.
-
Add the diluted DHODH enzyme.
-
Initiate the reaction by adding the reaction mixture.
-
Monitor the decrease in absorbance of DCIP at 595 nm over time at room temperature. The rate of decrease is proportional to DHODH activity.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General workflow for a this compound enzymatic assay.
Caption: Troubleshooting logic for low this compound inhibition.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Validation of SIRT2 Inhibitors Based on this compound: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What are the differences between HEPES (7365-45-9) and Tris (77-86-1) buffer? [yacooscience.com]
- 12. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Tenovin-6 and EX-527 in the Regulation of p53 Acetylation
In the landscape of cancer research and drug development, the tumor suppressor protein p53 stands as a pivotal target. Its activity is intricately regulated by post-translational modifications, among which acetylation is a key activating signal. This guide provides a comprehensive comparison of two widely used small molecule inhibitors, Tenovin-6 and EX-527, and their impact on p53 acetylation. Both compounds modulate the activity of sirtuins, a class of NAD+-dependent deacetylases, thereby influencing the acetylation status and subsequent function of p53.
Mechanism of Action and Target Specificity
This compound and EX-527, while both leading to increased p53 acetylation, achieve this through distinct inhibitory profiles against the sirtuin family of enzymes.
This compound is recognized as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2)[1]. By inhibiting these two deacetylases, this compound prevents the removal of acetyl groups from p53, leading to its accumulation in an acetylated, active state[1].
EX-527 , in contrast, is a highly potent and selective inhibitor of SIRT1[2][3][4]. Its specificity makes it a valuable tool for dissecting the specific roles of SIRT1 in cellular processes, including the deacetylation of p53[2][3]. EX-527 has been shown to be significantly more potent against SIRT1 than other sirtuins, with a selectivity of over 200-fold against SIRT2 and over 500-fold against SIRT3[2].
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target(s) | IC50 (SIRT1) | IC50 (SIRT2) | Reference |
| This compound | SIRT1, SIRT2 | 21 µM | 10 µM | [5] |
| EX-527 | SIRT1 | 38 nM | >10 µM | [2] |
As the data indicates, EX-527 is a substantially more potent inhibitor of SIRT1 than this compound, with an IC50 in the nanomolar range compared to the micromolar concentration required for this compound.
Effects on p53 Acetylation in Cellular Assays
Both compounds have been demonstrated to increase the acetylation of p53 at key lysine residues, such as Lysine 382 (K382), which is a well-established site of regulation by SIRT1.
In various cancer cell lines, treatment with This compound has been shown to lead to a dose-dependent increase in acetylated p53 levels[6]. For instance, in acute lymphoblastic leukemia (ALL) cell lines, this compound treatment resulted in a noticeable increase in acetylated p53[7].
Similarly, EX-527 treatment dramatically increases p53 acetylation at lysine 382, particularly in the presence of DNA damaging agents[2][5]. Studies have shown that in cell lines like NCI-H460, U-2 OS, and MCF-7, EX-527 effectively inhibits p53 deacetylation[2]. While direct quantitative comparisons of the fold-increase in p53 acetylation are not always available in a head-to-head format, the higher potency of EX-527 against SIRT1 suggests it can achieve a significant increase in p53 acetylation at lower concentrations than this compound. However, some studies suggest that combined inhibition of both SIRT1 and SIRT2 may be necessary to induce robust p53 acetylation and subsequent cell death in certain contexts[8].
Signaling Pathway Overview
The acetylation of p53 is a dynamic process regulated by acetyltransferases (like p300/CBP) and deacetylases (like SIRT1 and SIRT2). This compound and EX-527 intervene in this pathway by inhibiting the deacetylating activity of sirtuins.
Experimental Protocols
Western Blotting for Acetylated p53
This protocol outlines the key steps for detecting acetylated p53 by Western blotting.
-
Cell Lysis:
-
Treat cells with this compound, EX-527, or vehicle control for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Probe for total p53 and a loading control (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel gel to normalize the acetylated p53 signal.
-
Immunoprecipitation of Acetylated p53
This protocol is for enriching acetylated p53 from cell lysates before Western blot analysis.
-
Prepare Cell Lysate:
-
Follow the cell lysis protocol as described for Western blotting.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for total p53 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific for acetylated p53.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and EX-527 on p53 acetylation.
Conclusion
Both this compound and EX-527 are effective in increasing p53 acetylation by targeting sirtuin deacetylases. The choice between these two inhibitors will largely depend on the specific research question. EX-527, with its high potency and selectivity for SIRT1, is an excellent tool for studying the specific roles of this sirtuin in p53 regulation. This compound, with its dual inhibitory action on SIRT1 and SIRT2, may be more relevant in contexts where the activities of both sirtuins are implicated in p53 deacetylation and downstream cellular events. For researchers aiming to maximize p53 acetylation, the potential synergistic effect of inhibiting both SIRT1 and SIRT2 with compounds like this compound, or a combination of selective inhibitors, warrants consideration. The provided protocols and workflows offer a solid foundation for conducting rigorous comparative studies of these and other modulators of p53 acetylation.
References
- 1. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-6 vs. Sirtinol: A Comparative Guide to Sirtuin Inhibitors for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the induction of apoptosis in malignant cells remains a cornerstone of drug development. Among the promising targets are sirtuins, a class of NAD-dependent deacetylases that play a critical role in cell survival and proliferation. Tenovin-6 and Sirtinol have emerged as key small molecule inhibitors of sirtuins, demonstrating potent pro-apoptotic effects across a range of cancer models. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Performance Comparison
| Feature | This compound | Sirtinol |
| Primary Targets | SIRT1 and SIRT2[1][2] | SIRT1 and SIRT2[3] |
| Mechanism of Apoptosis | Primarily p53-dependent and extrinsic pathway activation[1][4] | Involves Akt/β-catenin-Foxo3A axis and p53 activation[5] |
| Reported IC50 for Apoptosis | 0.5 µM - 6 µM in various cancer cell lines[6] | 43.5 µM - 50 µM in various cancer cell lines |
Efficacy in Inducing Apoptosis: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While direct comparative studies are limited, data from various publications provide insights into the relative efficacy of this compound and Sirtinol in different cancer cell lines. It is important to note that IC50 values can be influenced by the cell line, exposure time, and assay method used.[7][8]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | AGS, AGS-EBV, SNU-1 | Gastric Cancer | 0.5 | [6] |
| HGC-27, KATO-III | Gastric Cancer | 1 | [6] | |
| N87 | Gastric Cancer | 2 | [6] | |
| SNU-719 | Gastric Cancer | 6 | [6] | |
| Sirtinol | MCF-7 | Breast Cancer | 43.5 (48h) | |
| H1299 | Non-small cell lung cancer | ~50 | ||
| U937 | Histiocytic Lymphoma | 50 |
Delving into the Mechanisms: Signaling Pathways
This compound and Sirtinol, while both targeting sirtuins, induce apoptosis through distinct signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound: p53-Dependent and Extrinsic Pathway Activation
This compound primarily functions by inhibiting SIRT1 and SIRT2, leading to the hyperacetylation and activation of the tumor suppressor protein p53.[2][9][10] Activated p53 then translocates to the nucleus and upregulates the expression of pro-apoptotic genes. Additionally, this compound has been shown to induce the extrinsic apoptosis pathway, characterized by the activation of caspase-8.[1]
Sirtinol: Modulation of the Akt/β-Catenin-Foxo3A Axis
Sirtinol's pro-apoptotic activity is linked to its inhibition of SIRT1, which in turn modulates the Akt/β-catenin-Foxo3A signaling axis. By inhibiting SIRT1, Sirtinol leads to the activation of the pro-apoptotic transcription factor Foxo3A. Concurrently, it downregulates the pro-survival Akt/β-catenin pathway. Sirtinol has also been shown to induce p53 acetylation.[5]
Experimental Protocols: A How-To Guide
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound and Sirtinol.
Apoptosis Detection by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis.
Detailed Protocol:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or Sirtinol for the desired time period. Include a vehicle-treated control.[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize it promptly. Centrifuge the cell suspension to pellet the cells.[11]
-
Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove any residual medium or treatment.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[12][13]
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use unstained and single-stained controls to set up compensation and gates.[11][14]
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Detailed Protocol:
-
Protein Extraction: After treatment with this compound or Sirtinol, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved PARP, cleaved Caspase-3, p53, and β-actin (as a loading control).[4][16]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[4]
Conclusion
Both this compound and Sirtinol are valuable tools for inducing apoptosis through the inhibition of sirtuins. The choice between them will largely depend on the specific research question and the cellular context. This compound appears to be more potent at lower concentrations and has a well-defined mechanism involving p53 activation. Sirtinol, while requiring higher concentrations, offers an alternative mechanism through the modulation of the Akt/β-catenin-Foxo3A pathway. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of rigorous and reproducible studies into the apoptotic effects of these compounds.
References
- 1. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 4. This compound-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubcompare.ai [pubcompare.ai]
Validation of Tenovin-6 as a SIRT1/SIRT2 Inhibitor: A Comparative Guide
Tenovin-6 has emerged as a valuable chemical probe for studying the roles of sirtuins, a class of NAD+-dependent deacetylases. This guide provides a comprehensive validation of this compound as a dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), offering a comparative analysis with other known sirtuin inhibitors, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This information is intended for researchers, scientists, and drug development professionals working in the field of sirtuin biology and drug discovery.
Performance Comparison of Sirtuin Inhibitors
This compound exhibits inhibitory activity against both SIRT1 and SIRT2, with a slight preference for SIRT2.[1] Its potency is comparable to other well-established sirtuin inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected SIRT1/SIRT2 inhibitors.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity |
| This compound | 21[1] | 10[1] | 67[1] | SIRT2 > SIRT1 > SIRT3 |
| AGK2 | 30[2] | 3.5[2] | 91[2] | Highly SIRT2 selective |
| Cambinol | 56[3][4][5] | 59[3][4][5] | - | Non-selective (SIRT1/2) |
| Sirtinol | 131[6] | 38[6] | - | SIRT2 > SIRT1 |
| Suramin | 0.297[7] | 1.15[7] | - | Potent, non-selective |
| Tenovin-43 | >200 | 0.58 | - | Highly SIRT2 selective |
Note: IC50 values can vary depending on the specific assay conditions.
Off-Target Activities of this compound
It is crucial to consider the off-target effects of any chemical inhibitor. Besides its activity against sirtuins, this compound has been reported to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[8] Additionally, some studies suggest that this compound can modulate autophagy in a sirtuin-independent manner.[9] These off-target activities should be taken into account when interpreting experimental results using this compound.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental for the validation of enzyme inhibitors. Below are detailed protocols for two common assays used to measure SIRT1/SIRT2 inhibition.
Fluorometric Sirtuin Activity/Inhibition Assay
This assay is a widely used method for screening sirtuin inhibitors. It relies on the deacetylation of a fluorogenic peptide substrate by the sirtuin enzyme, followed by the enzymatic release of a fluorescent molecule.
Principle: An acetylated peptide substrate linked to a fluorophore is deacetylated by SIRT1 or SIRT2. A developing solution containing a protease then cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin activity.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., from BPS Bioscience, Cat# 50032)
-
NAD+
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease like trypsin)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare the assay buffer and dilute the SIRT1/SIRT2 enzyme, NAD+, and fluorogenic substrate to their final working concentrations in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, NAD+, and the test inhibitor at various concentrations.
-
Add the diluted SIRT1 or SIRT2 enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developing solution.
-
Incubate at room temperature for 15-30 minutes to allow for the release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for the fluorometric sirtuin inhibition assay.
¹H-NMR Based Sirtuin Deacetylase Assay
This method offers a direct and label-free approach to monitor sirtuin activity by observing the changes in the proton nuclear magnetic resonance (¹H-NMR) spectra of the substrate and product.
Principle: The deacetylation of a peptide substrate by SIRT2 results in a chemical shift change of the protons on the acetyl group, which can be monitored by ¹H-NMR. The degree of inhibition is determined by the reduction in the formation of the deacetylated product in the presence of an inhibitor.
Materials:
-
Recombinant human SIRT2 enzyme
-
Acetylated peptide substrate (e.g., a peptide derived from histone H4)
-
NAD+
-
D₂O buffer (e.g., 50 mM Tris-HCl, pD 8.0, 150 mM NaCl, 2 mM KCl, 1 mM MgCl₂)
-
Test inhibitor (e.g., this compound) dissolved in d₆-DMSO
-
NMR spectrometer
Procedure:
-
Prepare a solution of the acetylated peptide substrate and NAD+ in the D₂O buffer.
-
Add the test inhibitor at the desired concentration.
-
Acquire a baseline ¹H-NMR spectrum.
-
Add the SIRT2 enzyme to the NMR tube to initiate the reaction.
-
Incubate the sample at a controlled temperature (e.g., 37°C).
-
Acquire ¹H-NMR spectra at different time points to monitor the disappearance of the substrate's acetyl peak and the appearance of the product's peak.
-
Integrate the relevant peaks to quantify the extent of the reaction and calculate the inhibition.
Caption: Workflow for the ¹H-NMR based sirtuin inhibition assay.
Signaling Pathways
This compound, by inhibiting SIRT1 and SIRT2, can modulate several downstream signaling pathways.
SIRT1-p53 Signaling Pathway
SIRT1 is a key negative regulator of the tumor suppressor protein p53.[2][10] By deacetylating p53 at specific lysine residues, SIRT1 inhibits its transcriptional activity and promotes its degradation. Inhibition of SIRT1 by this compound leads to hyperacetylation of p53, thereby enhancing its stability and transcriptional activity, which can result in cell cycle arrest and apoptosis.[3]
Caption: Inhibition of SIRT1 by this compound activates p53 signaling.
SIRT2-α-tubulin Deacetylation Pathway
SIRT2 is the primary cytoplasmic deacetylase for α-tubulin, a major component of microtubules.[11] The acetylation status of α-tubulin is crucial for microtubule stability and function, impacting processes such as cell motility, intracellular transport, and cell division. By inhibiting SIRT2, this compound increases the acetylation of α-tubulin, which can disrupt microtubule dynamics and lead to cell cycle arrest.[1]
Caption: this compound inhibits SIRT2, leading to hyperacetylation of α-tubulin.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. SIRT1 Inhibits p53 but not NF-?B Transcriptional Activity during Differentiation of Mouse Embryonic Stem Cells into Embryoid Bodies [ijstemcell.com]
- 11. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SIRT2 Inhibitors: Tenovin-6 versus AGK2
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for elucidating the biological functions of sirtuin 2 (SIRT2) and for developing novel therapeutics. This guide provides an objective comparison of two commonly used SIRT2 inhibitors, Tenovin-6 and AGK2, supported by experimental data to inform your research decisions.
This compound and AGK2 are small molecule inhibitors used to probe the function of SIRT2, a NAD+-dependent deacetylase implicated in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and neurodegeneration. While both compounds effectively inhibit SIRT2, they exhibit distinct profiles in terms of potency, selectivity, and mechanism of action.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and AGK2 against SIRT1, SIRT2, and SIRT3, providing insight into their relative potency and selectivity.
| Inhibitor | Target | IC50 (μM) | Reference |
| This compound | SIRT1 | 21 | [1] |
| SIRT2 | 10 | [1] | |
| SIRT3 | 67 | [1] | |
| AGK2 | SIRT1 | >40 | |
| SIRT2 | 3.5 | [2] | |
| SIRT3 | >40 |
Note: IC50 values can vary depending on the assay conditions.
Based on the available data, AGK2 demonstrates higher potency for SIRT2 with an IC50 of 3.5 μM, and it shows greater selectivity with minimal inhibition of SIRT1 and SIRT3 at concentrations up to 40 μM. In contrast, this compound inhibits both SIRT1 and SIRT2 at similar micromolar concentrations, indicating a broader selectivity profile.[1][2] Some studies suggest that neither this compound nor AGK2 are highly selective for SIRT2 over SIRT1, highlighting the importance of careful experimental design and data interpretation. It has also been reported that both compounds do not inhibit the demyristoylation activity of SIRT2.
Mechanism of Action
This compound was initially identified as a p53 activator and subsequently found to inhibit the deacetylase activity of both SIRT1 and SIRT2.[1] Its mechanism is not fully elucidated but it is believed to interfere with the enzyme's catalytic activity. This compound has also been reported to have off-target effects, including the inhibition of dihydroorotate dehydrogenase (DHODH).
AGK2 acts as a competitive inhibitor of SIRT2, binding to the enzyme's active site and preventing the binding of its natural substrates.[3] This direct competition for the active site is a well-defined mechanism of inhibition.
Cellular Effects and Toxicity
Both inhibitors have been utilized in cellular studies to probe the function of SIRT2. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. However, its off-target effects and lack of high selectivity can complicate the interpretation of experimental results.
AGK2 has been used to study the role of SIRT2 in neurodegenerative diseases and cancer. Its higher selectivity for SIRT2 makes it a more precise tool for dissecting SIRT2-specific pathways. Cellular toxicity is a consideration for both compounds, and it is recommended to determine the optimal non-toxic concentration for each cell line and experimental condition.
Experimental Protocols
In Vitro SIRT2 Deacetylation Assay (Fluorometric)
This protocol is adapted from commercially available SIRT2 assay kits and provides a general framework for measuring SIRT2 inhibition in vitro.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
Test compounds (this compound, AGK2) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT2 substrate.
-
Add the test compounds (this compound or AGK2) at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the recombinant SIRT2 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This protocol describes how to assess the inhibition of SIRT2 in a cellular context by measuring the acetylation level of its substrate, α-tubulin.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
Test compounds (this compound, AGK2)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like trichostatin A and nicotinamide)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or AGK2 for a specified duration (e.g., 6-24 hours). Include a vehicle control.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the SIRT2 signaling pathway and a typical experimental workflow for assessing SIRT2 inhibition.
Caption: SIRT2 signaling pathway and points of inhibition by this compound and AGK2.
Caption: General experimental workflow for assessing SIRT2 inhibition.
References
A Comparative Guide to the Western Blot Validation of p53 Activation by Tenovin-6
This guide provides a detailed comparison and experimental framework for validating the activation of the tumor suppressor protein p53 by Tenovin-6, a potent small-molecule inhibitor of sirtuin deacetylases. Designed for researchers, scientists, and professionals in drug development, this document outlines the mechanism of action, presents a standardized Western blot protocol, compares this compound to alternative p53 activators, and offers visual representations of key pathways and workflows.
Introduction: this compound and p53 Activation
The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis, earning it the name "guardian of the genome". In many cancers, the p53 pathway is inactivated, allowing cancer cells to proliferate unchecked. Consequently, the reactivation of p53 is a promising strategy in cancer therapy.
This compound is a cell-permeable small molecule that activates p53. It is a water-soluble analog of Tenovin-1, discovered through a cell-based screen for compounds that could trigger p53-dependent transcription.[1][2] this compound functions by inhibiting the NAD+-dependent protein deacetylase activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] SIRT1 directly deacetylates p53 at lysine 382 (K382), which targets p53 for ubiquitination and subsequent degradation by the proteasome.[3] By inhibiting SIRT1, this compound promotes p53 acetylation, leading to its stabilization, accumulation, and activation.[1][4]
Western blotting is the gold-standard technique to verify this activation by detecting changes in the levels of total p53, its post-translational modifications (acetylation and phosphorylation), and the expression of its downstream target genes, such as p21.
Signaling Pathway of this compound-Mediated p53 Activation
The diagram below illustrates the molecular mechanism by which this compound leads to the activation of p53.
Caption: Mechanism of this compound action on the p53 pathway.
Experimental Validation: Western Blotting
Western blotting allows for the semi-quantitative analysis of target proteins within a complex mixture, making it ideal for validating p53 activation. The key markers to assess are:
-
Total p53: To determine if this compound treatment leads to an overall increase in p53 protein levels.
-
Acetylated-p53 (Ac-p53 Lys382): The primary indicator of SIRT1 inhibition and a direct marker of this compound activity.[1]
-
Phospho-p53 (p-p53 Ser15): A marker of p53 activation often induced by cellular stress. While not a direct result of SIRT1 inhibition, it can be assessed to understand the broader cellular response.[5][6]
-
p21 (CDKN1A): A key downstream target of p53, its upregulation indicates successful transcriptional activation by p53.[6][7]
-
Loading Control (e.g., GAPDH, β-actin): To ensure equal protein loading across all samples for accurate comparison.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with wild-type p53 such as A549, HCT116, or U2OS) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 12, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use specific antibodies for total p53, Ac-p53 (K382), p-p53 (S15), p21, and a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the bands to quantify the relative protein expression levels, normalizing to the loading control.
-
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
Data Presentation and Comparison
Quantitative Data Summary: this compound vs. Control
The following table summarizes the expected quantitative results from a Western blot experiment validating p53 activation by 10 µM this compound in a wild-type p53 cell line after 24 hours.
| Target Protein | Control (Vehicle) | This compound (10 µM) | Expected Fold Change | Rationale |
| Total p53 | Baseline | ↑↑↑ | 3 - 5 | Inhibition of SIRT1/2 prevents p53 degradation, leading to its accumulation.[4][9] |
| Ac-p53 (K382) | Low / Undetectable | ↑↑↑↑ | > 10 | Direct result of SIRT1 inhibition, leading to p53 hyperacetylation.[1][6] |
| p-p53 (S15) | Baseline | ↑ or ↔ | 1 - 2 | May show a modest increase as an indirect stress response, but is not the primary mechanism.[5][6] |
| p21 | Baseline | ↑↑ | 2 - 4 | Increased expression indicates that the stabilized p53 is transcriptionally active.[6][7] |
| GAPDH | Stable | Stable | 1 | Loading control; expression should remain constant across all samples. |
Note: Fold changes are illustrative and can vary significantly depending on the cell line, experimental conditions, and antibody efficacy.
Comparison with Alternative p53 Activators
This compound represents a specific mechanism of p53 activation. It is valuable to compare its performance and mechanism with other classes of p53 activators, such as MDM2 inhibitors.
| Feature | This compound | Nutlin-3a (MDM2 Inhibitor) |
| Primary Target(s) | SIRT1 and SIRT2 deacetylases[1][2] | MDM2 E3 ubiquitin ligase[3] |
| Mechanism of Action | Inhibits deacetylation, increasing p53 acetylation and stability.[1] | Blocks the p53-MDM2 interaction, preventing p53 ubiquitination and degradation.[3] |
| Key Western Blot Marker | Strong increase in Acetylated-p53 (K382) . | No direct effect on p53 acetylation; strong increase in Total p53 . |
| Cellular Context | Effective in cells with functional SIRT1/2 and wild-type p53. May have p53-independent effects.[5][10] | Primarily effective in cells with wild-type p53 and overexpressed MDM2. |
| Potential Advantages | May have synergistic effects with other agents and impact other SIRT1/2 substrates.[9] | Highly specific for the p53-MDM2 axis. |
| Potential Limitations | Off-target effects are possible as SIRT1/2 have multiple substrates.[11] | Ineffective in cells with mutated or deleted p53. |
Conclusion
Western blotting is an indispensable tool for validating the activation of p53 by this compound. A well-designed experiment will clearly demonstrate an increase in total and, most critically, acetylated p53, along with the upregulation of downstream targets like p21. By comparing these results to those obtained with other p53 activators like Nutlin-3a, researchers can gain a deeper understanding of the specific molecular pathways being modulated. This guide provides a robust framework for conducting and interpreting these crucial validation experiments in the context of cancer research and drug development.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of p53 Activators: Tenovin-6 Versus a Panel of Alternatives
A deep dive into the mechanisms and efficacy of small molecules designed to reactivate the guardian of the genome.
The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, earning it the moniker "guardian of the genome." Its inactivation, a common event in a majority of human cancers, has spurred the development of various small molecules aimed at restoring its function. This guide provides a comparative analysis of Tenovin-6, a sirtuin inhibitor, against other prominent p53 activators: RITA, PRIMA-1, and Nutlin-3. We will delve into their distinct mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for key assays.
Mechanisms of p53 Activation: A Diverse Landscape
The strategies to reactivate p53 are varied, targeting different points in its regulatory network. While all four compounds converge on activating p53, their upstream mechanisms are fundamentally different.
This compound: This small molecule activates p53 indirectly by inhibiting the activity of sirtuins, specifically SIRT1 and SIRT2.[1][2] Sirtuins are deacetylases that remove acetyl groups from p53, marking it for degradation. By inhibiting SIRT1 and SIRT2, this compound leads to the hyperacetylation of p53, which stabilizes the protein and enhances its transcriptional activity.[1][3] Interestingly, some studies suggest that this compound can also exert anti-cancer effects through p53-independent pathways, such as the inhibition of autophagy.
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): RITA is believed to activate p53 by binding directly to its N-terminal domain, thereby preventing its interaction with the E3 ubiquitin ligase MDM2.[4][5] This disruption of the p53-MDM2 complex prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and activation.[4][6] Some evidence also suggests that RITA can induce DNA damage and activate p53 through the c-Jun/JNK signaling pathway.[6][7]
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1): PRIMA-1 and its more potent analog, APR-246 (also known as PRIMA-1MET), are unique in their ability to reactivate mutant forms of p53.[8][9] Many cancers harbor mutations in the p53 gene that lead to a misfolded, inactive protein. PRIMA-1 is a prodrug that is converted to the active compound methylene quinuclidinone (MQ), which covalently binds to thiol groups in the core domain of mutant p53.[10][11] This modification is thought to restore the wild-type conformation of the protein, allowing it to properly fold, bind to DNA, and execute its tumor-suppressive functions.[12][13]
Nutlin-3: As a pioneering and well-characterized p53 activator, Nutlin-3 functions as a potent and specific inhibitor of the p53-MDM2 interaction.[14][15] It mimics the binding of p53 to the hydrophobic pocket of MDM2, thereby competitively blocking the interaction.[14] This leads to the stabilization and activation of wild-type p53 in cancer cells where this interaction is the primary mechanism of p53 suppression.[16][17]
Quantitative Performance Comparison
The efficacy of these p53 activators can be quantified by their ability to inhibit cancer cell growth, typically measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound and its comparators in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference(s) |
| This compound | 92.1 | Uveal Melanoma | Not Specified | 12.8 | [9][16] |
| Mel 270 | Uveal Melanoma | Not Specified | 11.0 | [9][16] | |
| Omm 1 | Uveal Melanoma | Not Specified | 14.58 | [9][16] | |
| Omm 2.3 | Uveal Melanoma | Not Specified | 9.62 | [9][16] | |
| S. cerevisiae | Yeast | N/A | 30 | [9] | |
| RITA | HCT116 | Colorectal Carcinoma | Wild-Type | ~1.0 | [12][13] |
| ACHN | Renal Cell Carcinoma | Not Specified | 13 | [15] | |
| UO-31 | Renal Cell Carcinoma | Not Specified | 37 | [15] | |
| DAOY | Medulloblastoma | Mutant | Low (specific value not stated) | [18] | |
| HD-MB03 | Medulloblastoma | Wild-Type | Low (specific value not stated) | [18] | |
| PRIMA-1MET (APR-246) | Breast Cancer Panel (23 lines) | Breast Cancer | Mutant & Wild-Type | 0.9 - 31.1 | [5] |
| Colorectal Cancer Panel | Colorectal Cancer | Various | See Reference | [19] | |
| Nutlin-3 | A549 | Non-Small Cell Lung Cancer | Wild-Type | 17.68 ± 4.52 | [17] |
| A549-920 | Non-Small Cell Lung Cancer | p53 Deficient | 33.85 ± 4.84 | [17] | |
| CRL-5908 | Non-Small Cell Lung Cancer | Mutant | 38.71 ± 2.43 | [17] | |
| HCT116 p53+/+ | Colorectal Carcinoma | Wild-Type | 28.03 ± 6.66 | [10] | |
| HCT116 p53-/- | Colorectal Carcinoma | Null | 30.59 ± 4.86 | [10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are protocols for key assays used to evaluate the performance of p53 activators.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][6]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
p53 activators (this compound, RITA, PRIMA-1, Nutlin-3)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with a range of concentrations of the p53 activators. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a common method for detecting apoptosis by flow cytometry. It utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7][20][21]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
p53 activators
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere.
-
Treat cells with the desired concentrations of p53 activators for a specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for p53 and Downstream Targets
Western blotting is used to detect the levels of specific proteins, such as p53 and its transcriptional targets (e.g., p21, PUMA, Noxa), to confirm p53 activation.[4]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-acetylated-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with p53 activators.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental flows, the following diagrams have been generated using Graphviz.
Caption: The p53 signaling pathway is activated by various cellular stressors, leading to cell cycle arrest, apoptosis, or senescence.
Caption: Distinct mechanisms of action for this compound, RITA, PRIMA-1, and Nutlin-3 in activating p53.
Caption: A generalized experimental workflow for the comparative analysis of p53 activators.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. PRIMA-1<sup>MET</sup> (APR-246): A novel targeted therapy for triple negative breast cancer? - ASCO [asco.org]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. kumc.edu [kumc.edu]
- 15. selleckchem.com [selleckchem.com]
- 16. file.glpbio.com [file.glpbio.com]
- 17. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
In Vitro Validation of Tenovin-6 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenovin-6's in vitro performance against other common alternatives for targeting sirtuin deacetylases. Experimental data is presented to support the validation of this compound's target engagement, alongside detailed protocols for key validation assays.
This compound is a cell-permeable small molecule that has been identified as an inhibitor of the NAD+-dependent deacetylases SIRT1, SIRT2, and SIRT3.[1][2] It is a more water-soluble analog of Tenovin-1.[2] While initially discovered as an activator of the tumor suppressor p53, subsequent studies have elucidated its direct inhibitory action on sirtuins.[1] This guide will delve into the in vitro validation of this compound's engagement with its primary targets and compare its efficacy and selectivity with other known sirtuin inhibitors.
Comparative Analysis of Sirtuin Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of this compound and a selection of alternative compounds against SIRT1 and SIRT2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Profile |
| This compound | 21[1][2] | 10[1][2] | 67[1][2] | Non-selective, with a preference for SIRT2 over SIRT1.[1] |
| TM | ~26[3] | 0.028[4] | >200[4] | Highly potent and selective for SIRT2.[3][4] |
| SirReal2 | >100[5] | 0.140[4][5] | >100[5] | Highly potent and selective for SIRT2.[4][5] |
| AGK2 | >35[4] | 3.5[4] | >35[4] | Selective for SIRT2.[4] |
| EX-527 | 0.038[4] | >20[4] | >20[4] | Highly potent and selective for SIRT1.[4] |
Experimental Protocols
Sirtuin Deacetylase Activity Assay (Fluorometric)
This protocol is a common method for determining the in vitro potency of sirtuin inhibitors.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a quenched fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin to cleave the deacetylated peptide and release the fluorophore)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the sirtuin enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[6][7]
Materials:
-
Cultured cells expressing the target protein (e.g., SIRT1 or SIRT2)
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescence detection system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at various concentrations for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein against the temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits SIRT1/2, leading to increased p53 and tubulin acetylation.
Sirtuin Inhibition Assay Workflow
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Tenovin-6 and nicotinamide
A Researcher's Guide to Sirtuin Modulation
This guide provides a comprehensive, data-supported comparison between Tenovin-6 and nicotinamide, two prominent modulators of sirtuin activity. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms of action, experimental applications, and cellular effects.
Introduction and Overview
Sirtuins (SIRTs) are a class of NAD⁺-dependent protein deacylases that play critical roles in metabolism, DNA repair, inflammation, and aging. Their modulation is a key area of therapeutic research. This guide examines two compounds used to inhibit their activity:
-
This compound: A synthetic, cell-permeable small molecule developed as a potent inhibitor of SIRT1 and SIRT2. It is often used as a tool compound to probe the function of these sirtuins in cancer and other diseases.[1][2]
-
Nicotinamide (NAM): A naturally occurring amide form of vitamin B3 and a physiological byproduct of the sirtuin-catalyzed deacetylation reaction.[3][4] It functions as an endogenous feedback inhibitor of sirtuins but also serves as a primary precursor for the synthesis of NAD⁺, the essential cofactor for sirtuin activity.[5] This dual role creates a complex regulatory loop within the cell.
Mechanism of Action
The fundamental difference between this compound and nicotinamide lies in their mechanism of inhibition.
This compound acts as a direct inhibitor of SIRT1 and SIRT2.[6] While the precise binding mode is complex, kinetic studies suggest it is uncompetitive with respect to the acetylated peptide substrate and noncompetitive with respect to NAD+, indicating it does not bind directly to the active sites for either the substrate or the cofactor in their initial state.[7]
Nicotinamide inhibits sirtuins through a "base exchange" mechanism.[8][9] As a product of the deacetylation reaction, NAM can re-enter the active site and react with an enzyme-intermediate, effectively reversing the reaction to regenerate NAD⁺ and the acetylated substrate.[10] This makes it a product-based, feedback inhibitor. However, inside the cell, NAM is readily converted back into NAD⁺ via the salvage pathway, which can, in turn, increase sirtuin activity.[5][11] This makes its net effect highly context-dependent.
Caption: Sirtuin reaction cycle and points of inhibition.
Quantitative Comparison: In Vitro Efficacy
The inhibitory potential of both compounds has been quantified against purified sirtuin enzymes. This compound shows a preference for SIRT2 over SIRT1, while nicotinamide inhibits multiple sirtuins at varying concentrations.
| Parameter | This compound | Nicotinamide (NAM) |
| Primary Target(s) | SIRT1, SIRT2[6] | Pan-Sirtuin Inhibitor (feedback)[4] |
| Mechanism | Direct, noncompetitive with NAD+[7] | Product feedback, base exchange[8][10] |
| SIRT1 IC₅₀ | 21 µM[6][7][12] | ~50 - 70 µM[9] |
| SIRT2 IC₅₀ | 10 µM[6][7][12] | ~100 µM[9] |
| SIRT3 IC₅₀ | 67 µM[6][7][12] | ~37 µM[3][9] |
| Cellular Role | Synthetic experimental tool | Endogenous regulator, NAD+ precursor[5] |
IC₅₀ (Half-maximal inhibitory concentration) values can vary based on assay conditions, such as substrate and NAD+ concentrations.
Cellular Effects: Beyond Sirtuin Inhibition
While both compounds inhibit sirtuins, their downstream cellular consequences can differ, partly due to this compound's off-target activities and nicotinamide's dual role.
This compound:
-
p53 Activation: By inhibiting SIRT1-mediated deacetylation, this compound leads to the hyperacetylation and activation of the tumor suppressor p53, which can induce apoptosis.[7][13]
-
Autophagy Inhibition: Several studies have shown that this compound can impair autophagic flux.[13] Crucially, this effect has been demonstrated to be independent of its activity on SIRT1/2/3, representing a significant off-target effect.[12][13]
-
Cytotoxicity: this compound induces dose-dependent growth inhibition and apoptosis in various cancer cell lines, with IC₅₀ values in the low micromolar range (e.g., 2.34 to 4.28 µM in gastric cancer cells).[14]
Caption: Cellular signaling pathways affected by this compound.
Nicotinamide:
-
Sirtuin Inhibition vs. NAD+ Boosting: In vitro, NAM is a clear inhibitor. In vivo or in cell culture, its rapid conversion to NAD+ can lead to sirtuin activation, especially if the NAMPT enzyme in the salvage pathway is highly active.[5][11] This can promote cell survival and metabolic health.
-
Cytotoxicity and Sensitization: At high concentrations, nicotinamide can reduce the viability of some cancer cell lines.[15] It has also been shown to sensitize breast cancer cells to the cytotoxic effects of cisplatin and radiation, an effect linked to its inhibition of PARP enzymes, which also use NAD⁺.[15]
-
Immune Cell Function: Recent studies show that nicotinamide can enhance the function and persistence of Natural Killer (NK) cells, improving their anti-tumor cytotoxicity.[16][17]
Caption: The dual regulatory role of Nicotinamide in cells.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare this compound and nicotinamide.
This protocol determines the direct inhibitory effect of a compound on purified sirtuin enzymes and is used to calculate IC₅₀ values.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme.
-
Fluorogenic sirtuin substrate (e.g., a p53-derived peptide with an acetylated lysine adjacent to a quenched fluorophore).
-
NAD⁺ solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., Trypsin in buffer).
-
Test compounds (this compound, Nicotinamide) dissolved in DMSO.
-
96-well black microplate.
Procedure:
-
Prepare serial dilutions of this compound and nicotinamide in assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In each well of the microplate, add 25 µL of assay buffer containing the sirtuin enzyme (e.g., final concentration 50 nM).
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in buffer).
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of a substrate/NAD⁺ mix (e.g., final concentrations of 50 µM substrate and 500 µM NAD⁺).
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution to each well. The developer (trypsin) cleaves the deacetylated peptide, releasing the fluorophore from its quencher.
-
Incubate for 20 minutes at 37°C.
-
Read the fluorescence on a microplate reader (e.g., Excitation 360 nm, Emission 460 nm).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
This protocol measures the effect of the compounds on the metabolic activity and viability of cultured cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Test compounds (this compound, Nicotinamide).
-
WST-8 or MTS reagent.
-
96-well clear cell culture plate.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the compounds or vehicle control to the respective wells.
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of WST-8/MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine IC₅₀ values for cytotoxicity.
This protocol is used to detect changes in the acetylation status of sirtuin substrates (e.g., p53, tubulin) in cells treated with inhibitors.
Materials:
-
Human cell line.
-
Test compounds.
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (including Trichostatin A and Nicotinamide for general HDAC/sirtuin inhibition during lysis).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Plate cells and allow them to adhere. Treat with various concentrations of this compound, nicotinamide, or vehicle for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-p53) and a loading control (e.g., anti-β-actin).
Summary and Conclusion
This compound and nicotinamide represent two distinct classes of sirtuin inhibitors with different applications in research.
-
This compound is a potent, synthetic, and direct inhibitor of SIRT1/2. Its utility as a specific sirtuin probe is complicated by its significant off-target effect on autophagy. It is best used for inducing acute, strong inhibition of SIRT1/2 in studies of cancer cell apoptosis, where its p53-activating function is paramount.
-
Nicotinamide is an endogenous feedback inhibitor whose cellular effects are complex and pleiotropic. Its ability to be converted into NAD⁺ means it can paradoxically lead to sirtuin activation, making it an unreliable inhibitor in many cellular contexts without simultaneous measurement of NAD⁺ levels. It is more relevant for studies on metabolism, cellular energy state, and as a potential therapeutic agent for its NAD⁺-boosting and immune-modulating properties.
For researchers aiming to specifically inhibit SIRT1 or SIRT2 activity in a cellular context, this compound can be an effective tool, but results must be interpreted with caution, and sirtuin-independent effects should be controlled for. For studies involving metabolic regulation and long-term cellular health, nicotinamide and its derivatives (like nicotinamide riboside) are more relevant as NAD⁺ precursors than as direct sirtuin inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Effects of a Sirtuin Inhibitor, this compound, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinamide enhances natural killer cell function and yields remissions in patients with non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
Tenovin-6: A Comparative Analysis of Efficacy in p53-Wildtype versus p53-Mutant Cancer Cells
For Immediate Release
A comprehensive analysis of available data reveals that Tenovin-6, a small molecule inhibitor of sirtuin deacetylases, exhibits potent anti-cancer activity in both p53-wildtype and p53-mutant cancer cells through distinct signaling pathways. This comparison guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's differential efficacy and mechanisms of action.
Executive Summary
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| SIRT1 | 21 |
| SIRT2 | 10 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Comparative Cell Viability (IC50) of this compound in p53-Wildtype vs. p53-Mutant/Null Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | p53 Status | IC50 (μM) | Reference |
| Synovial Sarcoma Cell Lines (n=4) | Soft Tissue Sarcoma | Wildtype | 1.3 - 5.5 | [1] |
| Rhabdomyosarcoma Cell Lines (n=3) | Soft Tissue Sarcoma | Mutant | 1.3 - 5.5 | [1] |
Note: The available data from this study indicates that this compound inhibited cell proliferation in all tested sarcoma cell lines with similar IC50 ranges, irrespective of their p53 status[1]. Further research across a broader range of cancer types is needed for a more comprehensive comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the effect of this compound on cancer cell viability.
-
Cell Seeding: Cancer cells (e.g., synovial sarcoma or rhabdomyosarcoma lines) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 10 μM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated with this compound for a specified period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, 10-20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 μL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression and post-translational modifications following this compound treatment.
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., acetyl-p53 (Lys382), total p53, p21, DR5, cleaved caspase-8, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Signaling Pathways and Mechanisms of Action
p53-Dependent Pathway in Wildtype Cells
In cancer cells with functional p53, this compound's primary mechanism involves the inhibition of SIRT1 and SIRT2.[2] This leads to an increase in the acetylation of p53 at lysine 382, which stabilizes and activates the p53 protein.[2] Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[2]
p53-Independent Pathway in Mutant/Null Cells
In the absence of functional p53, this compound utilizes alternative pathways to induce cell death. One key mechanism is the upregulation of Death Receptor 5 (DR5).[3] This leads to the activation of the extrinsic apoptosis pathway, characterized by the cleavage and activation of caspase-8.[3][4] Additionally, this compound has been shown to inhibit autophagic flux, which can also contribute to cell death.[5]
Conclusion
This compound is a promising anti-cancer agent with a versatile mechanism of action that is effective against cancer cells with varying p53 statuses. Its ability to induce apoptosis through both p53-dependent and -independent pathways makes it a candidate for further investigation in a wide range of malignancies. The data strongly suggests that while the presence of wildtype p53 can contribute to the cytotoxic effects of this compound, it is not an absolute requirement for its anti-proliferative activity. This dual-pronged approach underscores the therapeutic potential of targeting sirtuins in cancer therapy. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in diverse cancer patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of a Sirtuin Inhibitor, this compound, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
